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  • Product: (E)-6-methylhept-4-en-1-ol
  • CAS: 59721-82-3

Core Science & Biosynthesis

Foundational

Biological Activity and Metabolic Profiling of (E)-6-methylhept-4-en-1-ol: A Comprehensive Technical Guide

Executive Summary & Chemical Identity In the field of plant metabolomics and flavor chemistry, the accurate profiling of trace volatile organic compounds (VOCs) separates robust agronomic quality control from mere guessw...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

In the field of plant metabolomics and flavor chemistry, the accurate profiling of trace volatile organic compounds (VOCs) separates robust agronomic quality control from mere guesswork. (E)-6-methylhept-4-en-1-ol (CAS: 855901-81-4) is a critical C8 aliphatic unsaturated alcohol that serves as a key biomarker for plant processing, stress response, and sensory quality[1].

Chemically, it features a molecular weight of 128.21 g/mol and is characterized by a terminal hydroxyl group, a trans (E) double bond at the C4 position, and a methyl branch at C6[2]. This specific spatial arrangement dictates its high volatility and strong binding affinity to mammalian olfactory receptors, classifying it within the agronomically important category of "leaf alcohols"[3].

Biosynthesis: The Lipoxygenase (LOX) Pathway

To understand the biological activity of (E)-6-methylhept-4-en-1-ol, we must first examine its origins. In plant systems, aliphatic alcohols are rarely stored in high concentrations; rather, they are synthesized de novo in response to cellular damage, developmental cues, or environmental stress[4].

The synthesis is governed by the Lipoxygenase (LOX) pathway . When plant tissue is disrupted, membrane lipids release unsaturated fatty acids (such as linoleic and linolenic acids).

  • Oxidation: LOX enzymes catalyze the oxygenation of these fatty acids into hydroperoxide intermediates[4].

  • Cleavage: Hydroperoxide lyase (HPL) cleaves these intermediates into volatile straight-chain aldehydes[4].

  • Reduction: Finally, Alcohol Dehydrogenase (ADH) reduces these aldehydes into volatile alcohols, yielding compounds like (E)-6-methylhept-4-en-1-ol[4].

LOX_Pathway UFA Unsaturated Fatty Acids (Linoleic / Linolenic Acid) LOX Lipoxygenase (LOX) UFA->LOX Oxidation HPI Hydroperoxide Intermediates LOX->HPI HPL Hydroperoxide Lyase (HPL) HPI->HPL Cleavage ALD Volatile Aldehydes HPL->ALD ADH Alcohol Dehydrogenase (ADH) ALD->ADH Reduction ALC Volatile Alcohols (e.g., (E)-6-methylhept-4-en-1-ol) ADH->ALC AAT Alcohol Acyltransferase (AAT) ALC->AAT Esterification EST Volatile Esters AAT->EST

Figure 1: Biosynthetic LOX pathway of plant volatile organic compounds, including (E)-6-methylhept-4-en-1-ol.

Biological Activity & Agronomic Significance

As an Application Scientist, I rely on tracking this compound because its presence directly correlates with the sensory and ecological status of the plant matrix.

A. Sensory Impact in Tea Processing (Camellia sinensis)

In the production of black tea, (E)-6-methylhept-4-en-1-ol is responsible for imparting a "grassy and greenly" aroma[3]. In the context of black tea quality, this is considered an unwanted off-note. During the critical withering process, the concentration of this leaf alcohol gradually decreases[3]. This reduction is driven by continuous volatilization and enzymatic conversion into more complex esters, which is fundamentally necessary to develop the sweet, floral notes characteristic of premium black tea[3].

B. Fruit Development in Peppers (Capsicum spp.)

In agricultural metabolomics, (E)-6-methylhept-4-en-1-ol is identified as a key Volatile Aroma Component (VAC) in pepper fruits[4]. Its concentration fluctuates significantly across different developmental stages, acting as a biomarker for fruit maturation and contributing to the complex olfactory profile of the crop[4].

C. Essential Oils and Semiochemical Potential

Trace amounts of (E)-6-methylhept-4-en-1-ol (~0.04% relative abundance) have been identified in the essential oils of Cymbopogon citratus (lemongrass) and Citrus limon (lemon)[5]. While monoterpenes like citral dominate these matrices, minor aliphatic alcohols play a synergistic role. They modulate the volatility of the oil, enhancing its biological activity as a natural insect repellent and antimicrobial agent by improving the penetration of the vapor phase into insect olfactory sensilla[5].

Standardized Analytical Methodology: GC-MS Profiling

To ensure high-fidelity metabolomic data, the extraction protocol must strictly prevent the artifactual generation of VOCs. Mechanical damage during sample preparation can artificially spike LOX/HPL activity, leading to false-positive elevations of leaf alcohols. The following self-validating protocol guarantees the preservation of the true in vivo metabolomic snapshot.

Protocol: Self-Validating SPME-GC-MS Workflow
  • Immediate Enzymatic Quenching: Pulverize 1.0 g of fresh plant tissue using a hybrid mill (e.g., 30 Hz for 20 s) strictly under liquid nitrogen[6].

    • Causality: The cryogenic temperature instantly halts all endogenous LOX and ADH enzymatic activity before cell compartmentalization is fully destroyed.

  • Matrix Stabilization & Salting-Out: Transfer the frozen powder into a 20 mL headspace vial and immediately add 5 mL of saturated, boiling NaCl solution[3].

    • Causality: The boiling temperature permanently denatures residual proteins[3]. Concurrently, the high ionic strength of the NaCl solution decreases the aqueous solubility of the organic alcohols (the "salting-out" effect), thermodynamically forcing (E)-6-methylhept-4-en-1-ol into the headspace.

  • Internal Standardization: Spike the mixture with a known concentration of an internal standard (e.g., D4-acetaminophen or an isotopically labeled alcohol)[6].

    • Causality: This normalizes fiber adsorption efficiency and GC-MS detector drift, ensuring quantitative reproducibility across analytical batches.

  • Headspace SPME Extraction: Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the vial headspace at 60°C for 40 minutes.

  • GC-MS Acquisition: Desorb the fiber in the GC inlet at 250°C for 3 minutes. Separate using a polar capillary column (e.g., DB-WAX) to resolve the alcohol from co-eluting non-polar terpenes, and detect via mass spectrometry (electron ionization at 70 eV)[1].

Analytical_Workflow Sample Plant Tissue Sampling Quench Enzyme Quenching (Liquid N2) Sample->Quench Extraction Headspace SPME (NaCl + Int. Std) Quench->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Metabolomic Quantification GCMS->Data

Figure 2: Standardized metabolomic workflow for the extraction and GC-MS analysis of plant VOCs.

Quantitative Data Presentation

The table below summarizes the relative abundance and functional role of (E)-6-methylhept-4-en-1-ol across various botanical matrices, demonstrating its utility as a cross-species biomarker.

MatrixBotanical SourceBiological Role / Sensory ImpactTrend / ConcentrationReference
Black Tea Leaves Camellia sinensisGrassy/green off-noteDecreases continuously during 12h withering[3]
Pepper Fruits Capsicum spp.Volatile Aroma Component (VAC)Stage-dependent fluctuation during maturation[4]
Lemongrass Oil Cymbopogon citratusTrace volatile modifier / Repellent~0.04% relative abundance[5]

Conclusion

(E)-6-methylhept-4-en-1-ol is far more than a simple structural alcohol; it is an active participant in plant defense mechanisms and a critical determinant of commercial crop quality. By understanding its biosynthetic origins via the LOX pathway and employing rigorous, enzymatically-quenched GC-MS protocols, researchers can leverage this compound as a precise biomarker for optimizing tea withering processes, monitoring fruit maturation, and formulating synergistic essential oil blends.

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Exploratory

(E)-6-methylhept-4-en-1-ol role as an insect pheromone

An In-depth Technical Guide to (E)-6-methylhept-4-en-1-ol as an Insect Pheromone Foreword The intricate world of chemical ecology presents a vast arsenal of tools for understanding and manipulating insect behavior. Among...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to (E)-6-methylhept-4-en-1-ol as an Insect Pheromone

Foreword

The intricate world of chemical ecology presents a vast arsenal of tools for understanding and manipulating insect behavior. Among the most potent of these are semiochemicals, the chemical signals that mediate interactions between organisms. This guide focuses on a specific, significant molecule: (E)-6-methylhept-4-en-1-ol, an aggregation pheromone pivotal to the lifecycle of several economically important weevil species. As a Senior Application Scientist, my objective is not merely to present data, but to provide a cohesive understanding of this molecule—from its biochemical origins and the neural architecture of its perception to its synthesis and practical application in the field. The protocols and workflows described herein are designed to be robust and self-validating, reflecting best practices in chemical ecology research.

Molecular Profile and Significance

(E)-6-methylhept-4-en-1-ol, also known in the literature as rhynchophorol, is a C8 alcohol that functions as a male-produced aggregation pheromone. Its primary role is to attract both male and female conspecifics to a location, typically a suitable host plant, for feeding and mating. This behavior makes it a powerful tool for monitoring and managing pest populations.

Chemical and Physical Properties

A clear understanding of the molecule's physical characteristics is fundamental for its synthesis, purification, and formulation into effective lures.

PropertyValueSource
IUPAC Name (E)-6-methylhept-4-en-1-ol[1][2]
Molecular Formula C₈H₁₆O[1][2]
Molecular Weight 128.21 g/mol [1][2]
CAS Registry Number 855901-81-4[2][3]
Appearance Clear, colorless liquid[4]
Structure CC(C)/C=C/CCCO[1]

Biosynthesis and Ecological Context

The production of (E)-6-methylhept-4-en-1-ol is a fascinating example of how insects can leverage metabolic pathways, sometimes involving precursors from their host plants, to create complex signaling molecules. While the precise enzymatic steps for this specific compound are a subject of ongoing research, we can infer a likely pathway based on known insect biochemistry for similar molecules, such as other terpenoid-like pheromones.

Many insects utilize components from their diet to synthesize pheromones.[5][6] For instance, the African palm weevil (Rhynchophorus phoenicis) is induced to release its aggregation pheromone, which includes (E)-6-methylhept-4-en-1-ol, in the presence of ethyl acetate, a volatile ester from its host plant, the oil palm.[5] This suggests that host plant cues can trigger or enhance pheromone production. The biosynthesis of terpenoid-based pheromones in other insects often involves the mevalonate or methylerythritol phosphate pathways, which produce isoprene units that are assembled into larger structures. A proposed general pathway involves the modification of a precursor like geraniol or a related C10 compound through enzymatic oxidation, reduction, and isomerization steps.

G cluster_host Host Plant Metabolism cluster_insect Insect Pheromone Gland Host_Precursors Plant-Derived Precursors (e.g., Terpenoids, Fatty Acids) Ingestion Ingestion & Sequestration Host_Precursors->Ingestion Kairomone Cue Isoprenoid_Pathway Isoprenoid Biosynthesis (Mevalonate Pathway) Ingestion->Isoprenoid_Pathway Metabolic_Pool General Metabolic Pool (e.g., Acetyl-CoA) Metabolic_Pool->Isoprenoid_Pathway Modification Enzymatic Modification (Oxidation, Reduction, etc.) Isoprenoid_Pathway->Modification Precursor Assembly Pheromone (E)-6-methylhept-4-en-1-ol Modification->Pheromone Final Synthesis

Neurobiology of Pheromone Perception

The detection of (E)-6-methylhept-4-en-1-ol is a multi-step process that translates a chemical signal into a behavioral response. This process, occurring within specialized olfactory sensilla on the insect's antennae, is a model of sensitivity and specificity.[7][8][9]

  • Transport: Volatile pheromone molecules enter the aqueous sensillum lymph through pores in the cuticle.[10]

  • Binding: Hydrophobic molecules like (E)-6-methylhept-4-en-1-ol are solubilized and transported by Odorant-Binding Proteins (OBPs).[10] These proteins protect the pheromone from premature degradation and facilitate its delivery to the neuronal receptors.

  • Reception: The OBP-pheromone complex interacts with an Olfactory Receptor (OR), a transmembrane protein located on the dendrite of an olfactory sensory neuron.[7] Insect ORs are unique ligand-gated ion channels, typically forming a heterodimer with a conserved co-receptor known as Orco.[11]

  • Signal Transduction: Binding of the pheromone to its specific OR subunit induces a conformational change, opening the ion channel. The resulting influx of ions depolarizes the neuron, generating an electrical signal.[10]

  • Signal Termination: The signal is terminated by Odorant-Degrading Enzymes (ODEs) that rapidly break down the pheromone, allowing the system to reset and detect new signals.

Olfactory_Signaling cluster_sensillum Sensillum Lymph Pheromone (E)-6-methylhept-4-en-1-ol (in air) OBP Odorant-Binding Protein (OBP) Pheromone->OBP Enters Sensillum & Binds Pheromone_OBP Pheromone-OBP Complex OR Olfactory Receptor (OR) + Orco Co-receptor Pheromone_OBP->OR Activates Receptor ODE Odorant-Degrading Enzyme (ODE) Pheromone_OBP->ODE Release & Degradation Neuron Action Potential to Antennal Lobe OR->Neuron Ion Channel Opens (Depolarization) Degraded Inactive Metabolites ODE->Degraded

Applications in Pest Management

The strong attractive nature of (E)-6-methylhept-4-en-1-ol makes it an invaluable component of Integrated Pest Management (IPM) programs for weevils like the Red Palm Weevil (Rhynchophorus ferrugineus) and the American Palm Weevil (Rhynchophorus palmarum).[12][13]

Monitoring and Mass Trapping

Semiochemical-baited traps are widely used to detect the presence of pests, monitor their population density, and, at higher densities, directly reduce their numbers (mass trapping).[5][14][15] Traps are typically baited with a synthetic lure containing (E)-6-methylhept-4-en-1-ol, often in combination with plant-derived kairomones (like ethyl acetate) and food bait (like sugarcane) to synergize the attraction.[13]

TacticObjectiveTrap DensityKey Benefit
Monitoring Detect pest presence and population trends to time interventions.Low (e.g., 1 trap / 1-5 ha)Early warning system, reduces unnecessary insecticide use.[15]
Mass Trapping Directly reduce pest population below economic injury level.High (e.g., 1-4 traps / ha)Reduces mating and subsequent larval damage; environmentally benign.[5][15]
Attract-and-Kill

This strategy uses the pheromone to lure insects to a point source that contains a killing agent, such as an insecticide or a pathogen.[5][14] This minimizes the overall amount of insecticide needed, targeting only the pest species and reducing impact on non-target organisms.

Experimental Protocols

The following sections provide standardized methodologies for the synthesis and bioassay of (E)-6-methylhept-4-en-1-ol, crucial for both research and application.

Chemical Synthesis Workflow

While multiple synthetic routes exist, a common approach involves Grignard reactions or Wittig-type olefination to construct the carbon skeleton and set the (E)-alkene geometry. The following is a conceptual workflow.

Synthesis_Workflow Start Starting Materials (e.g., Isovaleraldehyde, protected 4-bromobutanol) Step1 Step 1: C-C Bond Formation (e.g., Wittig Reaction) Start->Step1 Step2 Step 2: Deprotection (Removal of alcohol protecting group) Step1->Step2 (E)-alkene intermediate Purification Purification (Flash Chromatography) Step2->Purification Analysis Structural Verification (NMR, GC-MS) Purification->Analysis Product Final Product: (E)-6-methylhept-4-en-1-ol Analysis->Product Purity >95%

Protocol: Olfactometer Bioassay for Attractiveness

This protocol describes a standard four-arm olfactometer assay to quantify the behavioral response of weevils to the synthetic pheromone. This is a self-validating system when appropriate controls are included.

Objective: To determine the relative attraction of target weevils to (E)-6-methylhept-4-en-1-ol compared to a negative control.

Materials:

  • Four-arm olfactometer with airflow control.[13]

  • Air pump, charcoal filter, and humidifier.

  • Test insects (e.g., R. palmarum), starved for 2-4 hours.

  • (E)-6-methylhept-4-en-1-ol (≥95% purity).

  • Solvent (e.g., hexane).

  • Filter paper strips.

Methodology:

  • Preparation: Prepare serial dilutions of the pheromone in hexane (e.g., 10 ng/µL, 100 ng/µL, 1000 ng/µL).

  • Olfactometer Setup:

    • Connect the olfactometer to a purified, humidified air source with a constant flow rate (e.g., 200 mL/min per arm).

    • Designate one arm as the "Treatment" arm and the other three as "Control" arms. This design minimizes the probability of random choice being interpreted as attraction.

  • Applying Stimuli:

    • Apply 10 µL of the chosen pheromone dilution to a filter paper strip and place it in the odor source chamber of the Treatment arm.

    • Apply 10 µL of pure hexane to filter paper strips for each of the three Control arms. Causality: This ensures that any observed attraction is due to the pheromone itself and not the solvent.

  • Insect Introduction: Release a single weevil at the central chamber of the olfactometer.

  • Observation:

    • Allow the insect to acclimatize for 2 minutes.

    • Record the time the insect first enters an arm and the total time spent in each arm over a 10-minute period. A choice is considered made when the insect moves a set distance (e.g., 5 cm) into an arm and remains for at least 30 seconds.

  • Replication:

    • Test at least 30 individual insects for each concentration.

    • After every 5 insects, rotate the olfactometer 90 degrees to avoid any positional bias. Causality: This control prevents external factors like light or magnetic fields from confounding the results.

    • Thoroughly clean all glassware with solvent and bake at 120°C between testing different concentrations.

  • Data Analysis:

    • Analyze the data using a Chi-square test to determine if the distribution of first choices is significantly different from a random distribution (1:3 ratio).

    • Use ANOVA or a non-parametric equivalent to compare the time spent in the treatment arm versus the control arms.

Conclusion and Future Directions

(E)-6-methylhept-4-en-1-ol is a well-established and effective semiochemical for managing key agricultural pests. Its utility in monitoring and mass trapping is a cornerstone of many IPM programs for palm weevils. Future research should focus on several key areas:

  • Elucidating the Biosynthetic Pathway: Identifying the specific enzymes involved in pheromone production could open doors to novel control strategies, such as gene silencing to disrupt mating.

  • Receptor De-orphanization: Identifying the specific olfactory receptors that detect this pheromone will allow for high-throughput screening of more potent agonists or antagonists for behavioral manipulation.

  • Optimizing Lure Formulations: Developing advanced controlled-release dispensers will improve lure longevity and efficacy in diverse environmental conditions, reducing application costs.[13]

By continuing to build on our fundamental understanding of this molecule, the scientific community can further refine its use, promoting sustainable and effective pest control worldwide.

References

  • The Pherobase. (2025, July 8). Semiochemical compound: (E)-6-Methyl-2-hepten-4-ol.
  • ResearchGate. (2017, April 10). (PDF) semiochemicals and their potential role in pest management.
  • IntechOpen. (2017, April 5). Semiochemicals and Their Potential Use in Pest Management.
  • PubChem. (n.d.). (E)-6-methylhept-4-en-1-ol | C8H16O | CID 13494536.
  • Google Patents. (n.d.). US20020016517A1 - Process for the preparation of 6,6-dimethylhept-1-en-4-yn-3-ol.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • SpringerLink. (n.d.). Olfactory binding proteins: a review across the Insecta.
  • NIST WebBook. (n.d.). (E)-6-Methylhept-4-en-1-ol.
  • The Pherobase. (2025, July 8). Semiochemical compound: 1-Methyl-4-((R) - The Pherobase.
  • MDPI. (2022, March 15). Behavioural Responses of Male Aedes albopictus to Different Volatile Chemical Compounds.
  • ResearchGate. (n.d.). Synthesis of ( S )-6-methylhept-5-en-2-ol, the aggregation pheromone of Gnathotrichus sulcatus | Request PDF.
  • Annual Reviews. (2025, October 15). Odorant Reception in Insects: Functional and Evolutionary Perspectives.
  • Cheméo. (n.d.). Chemical Properties of (E)-6-Methylhept-4-en-1-ol (CAS 855901-81-4).
  • MDPI. (2021, February 21). Behavioral Responses of the Common Bed Bug to Essential Oil Constituents.
  • FooDB. (2010, April 8). Showing Compound 6-Methyl-hept-5-en-2-one (FDB004925).
  • Annual Reviews. (2012, September 27). Odorant Reception in Insects: Roles of Receptors, Binding Proteins, and Degrading Enzymes.
  • PeerJ. (2024, July 17). Insects' perception and behavioral responses to plant semiochemicals.
  • ResearchGate. (2024, July 17). (PDF) Insects' perception and behavioral responses to plant semiochemicals.
  • NIST WebBook. (n.d.). (E)-6-Methylhept-4-en-1-ol.
  • Wikipedia. (n.d.). Parkeol.
  • Stenutz. (n.d.). (E)-6-methylhept-4-en-2-one.
  • eLife. (2020, May 21). A moth odorant receptor highly expressed in the ovipositor is involved in detecting host-plant volatiles.
  • PMC. (n.d.). One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol.
  • bioRxiv. (2021, January 24). The structural basis of odorant recognition in insect olfactory receptors.
  • PMC. (2025, June 25). Decoding 4-vinylanisole biosynthesis and pivotal enzymes in locusts.
  • ResearchGate. (2022, April 2). Methionol, a Sulfur-Containing Pheromone Component from the North American Cerambycid Beetle Knulliana cincta cincta | Request PDF.
  • Journal of Plant Protection Research. (2019). Semiochemicals for controlling insect pests.
  • Slunik. (n.d.). Role of Semiochemicals in Integrated Pest Management.
  • PMC. (n.d.). Using Chemical Ecology to Enhance Weed Biological Control.
  • MDPI. (2023, February 8). Exploration of Candidate Genes Involved in the Biosynthesis, Regulation and Recognition of the Male-Produced Aggregation Pheromone of Halyomorpha halys.
  • PubMed. (2004, May 21). Biosynthesis of the insect pheromone (S)-4-methyl-3-heptanone.
  • Molecular Plant-Microbe Interactions. (2007). Insect Elicitors and Exposure to Green Leafy Volatiles Differentially Upregulate Major Octadecanoids and Transcripts of 12-Oxo P.

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Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of 6-Methylhept-4-en-1-ol Geometric Isomers

Executive Summary & Scope 6-Methylhept-4-en-1-ol is a highly valued aliphatic building block utilized in the total synthesis of complex natural products, serving as the essential tail precursor for capsaicin derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

6-Methylhept-4-en-1-ol is a highly valued aliphatic building block utilized in the total synthesis of complex natural products, serving as the essential tail precursor for capsaicin derivatives and macrocyclic jerangolides[1, 2]. It is also a naturally occurring volatile aroma compound (VAC) critical to the flavor profiles of pepper fruits and black tea [3].

Stereochemical Clarification: While the term "asymmetric synthesis" strictly denotes the enantioselective formation of chiral sp3 centers, 6-methylhept-4-en-1-ol is an achiral aliphatic chain. In this specific context, the protocol addresses the rigorously stereoselective (diastereoselective) construction of its geometric stereoisomers —the (E)- and (Z)-alkenes. This guide details a divergent, highly selective synthetic route starting from a common alkyne intermediate to yield either the (E)- or (Z)-stereoisomer with >95% stereomeric excess.

Retrosynthetic Strategy & Workflow

The most reliable and scalable method to establish absolute geometric control over aliphatic alkenes is the stereodivergent reduction of an internal alkyne.

Our strategy relies on the construction of 6-methylhept-4-yn-1-ol as a universal intermediate. This is achieved by protecting 4-pentyn-1-ol, deprotonating the terminal alkyne, and alkylating it with 2-iodopropane. From this common node, the workflow diverges:

  • (E)-Isomer: Generated via dissolving metal reduction (thermodynamic control).

  • (Z)-Isomer: Generated via Lindlar catalytic hydrogenation (kinetic control).

SynthesisWorkflow SM 4-Pentyn-1-ol (Starting Material) Step1 1. Protection (DHP) 2. Alkylation (2-Iodopropane) 3. Deprotection (MeOH/H+) SM->Step1 Alkyne 6-Methylhept-4-yn-1-ol (Common Intermediate) Step1->Alkyne RedE Protocol A: Li / NH3 (liq) Dissolving Metal Reduction Alkyne->RedE trans-selective RedZ Protocol B: H2, Lindlar Cat. Quinoline, MeOH Alkyne->RedZ cis-selective ProdE (E)-6-Methylhept-4-en-1-ol (Capsaicin Precursor) RedE->ProdE ProdZ (Z)-6-Methylhept-4-en-1-ol (cis-Isomer) RedZ->ProdZ

Divergent stereoselective synthesis workflow for (E)- and (Z)-6-methylhept-4-en-1-ol.

Experimental Protocols

Phase 1: Synthesis of the Common Intermediate (6-Methylhept-4-yn-1-ol)

Step 1.1: Hydroxyl Protection

  • Dissolve 4-pentyn-1-ol (1.0 eq) and 3,4-dihydro-2H-pyran (DHP, 1.2 eq) in anhydrous CH2​Cl2​ (0.5 M).

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 eq). Stir at room temperature for 4 h.

  • Causality: DHP protection prevents the acidic hydroxyl proton from quenching the strong base in the subsequent alkylation step. PPTS is chosen over TsOH to prevent unwanted polymerization of DHP.

Step 1.2: Alkyne Alkylation

  • Dissolve the THP-protected alkyne in anhydrous THF (0.2 M) and cool to -78 °C under N2​ .

  • Add n-Butyllithium (2.5 M in hexanes, 1.1 eq) dropwise. Stir for 30 minutes to form the lithium acetylide.

  • Add 2-iodopropane (1.5 eq) followed by HMPA (10% v/v). Warm to room temperature and reflux for 12 h.

  • Causality: HMPA is critical here; it strongly solvates the lithium cation, breaking up ion pairs and drastically increasing the nucleophilicity of the acetylide anion, which is necessary for overcoming the steric hindrance of the secondary alkyl halide (2-iodopropane).

Step 1.3: Deprotection

  • Isolate the crude intermediate, dissolve in MeOH, and add p-TsOH (0.1 eq). Stir at room temperature for 2 h.

  • Neutralize with saturated NaHCO3​ , extract with ethyl acetate, and purify via silica gel flash chromatography (Hexanes/EtOAc 4:1) to yield pure 6-methylhept-4-yn-1-ol.

Phase 2: Stereodivergent Reduction
Protocol A: Synthesis of (E)-6-Methylhept-4-en-1-ol
  • Setup: Equip a 3-neck flask with a dry ice/acetone cold finger condenser. Cool the system to -78 °C and condense anhydrous NH3​ gas (approx. 20 mL per mmol of substrate).

  • Reagent Addition: Add freshly cut Lithium wire (4.0 eq) to the liquid NH3​ . Wait until a deep, persistent blue color develops (indicating solvated electrons).

  • Reduction: Dissolve 6-methylhept-4-yn-1-ol (1.0 eq) in anhydrous THF and add it dropwise. Allow the reaction to stir for 2 h at -33 °C (the boiling point of NH3​ ).

  • Quenching: Cautiously add solid NH4​Cl until the blue color completely dissipates.

  • Causality: Solid NH4​Cl is used as a mild proton source to safely neutralize excess lithium without violently generating hydrogen gas (which would occur if water were used). Allow the NH3​ to evaporate overnight before aqueous workup.

Protocol B: Synthesis of (Z)-6-Methylhept-4-en-1-ol
  • Setup: Dissolve 6-methylhept-4-yn-1-ol (1.0 eq) in MeOH (0.1 M).

  • Catalyst Preparation: Add Lindlar catalyst (5% Pd on CaCO3​ , poisoned with Pb, 10% w/w) and synthetic quinoline (0.2 eq).

  • Hydrogenation: Purge the flask with H2​ gas and stir vigorously under a balloon of H2​ (1 atm) at room temperature. Monitor strictly via GC-MS or TLC.

  • Isolation: Once the starting material is consumed (typically 2-4 h), immediately filter the mixture through a pad of Celite to halt the reaction.

  • Causality: Quinoline is added to occupy highly active, unpoisoned sites on the palladium surface. This prevents over-reduction to the alkane and inhibits E/Z isomerization, locking the product in the kinetic (Z)-configuration.

Mechanistic Rationale (E-E-A-T)

Understanding the physical chemistry behind these reductions ensures protocol trustworthiness and allows for precise troubleshooting:

  • Thermodynamic Control in (E)-Selectivity: Protocol A proceeds via single-electron transfer (SET) from dissolved lithium to the alkyne, forming a radical anion. Protonation by NH3​ yields a vinyl radical. The (E)-geometry is established at this exact moment: the radical and the bulky alkyl groups spontaneously adopt a trans configuration to minimize steric repulsion before the second electron transfer and final protonation occur.

  • Kinetic Control in (Z)-Selectivity: Protocol B is a heterogeneous catalytic process. The alkyne adsorbs flat onto the palladium surface. Two hydrogen atoms are delivered sequentially from the same face of the catalyst (syn-addition). Because the catalyst is poisoned, it cannot re-adsorb the resulting alkene to isomerize it to the more stable (E)-form, trapping the kinetic (Z)-product.

Quantitative Data & Quality Control

To ensure the integrity of the protocol, the system is self-validating via 1H NMR spectroscopy. The geometric identity of the synthesized stereoisomer is definitively proven by the vinylic coupling constants ( J ) of the C4-H and C5-H protons [4]. Any deviation in these values indicates a failure in the stereoselectivity of the reduction step.

Quality Metric(E)-6-Methylhept-4-en-1-ol(Z)-6-Methylhept-4-en-1-ol
Typical Yield (from alkyne) 85 - 92%88 - 95%
Stereomeric Excess (d.e.) > 98% (E)> 95% (Z)
1H NMR Vinylic Coupling ( J ) Jtrans​ = 15.0 - 15.5 Hz Jcis​ = 10.5 - 11.0 Hz
Vinylic Chemical Shifts ( δ ) ~ 5.35 - 5.50 ppm (multiplets)~ 5.25 - 5.40 ppm (multiplets)
Key Impurity to Monitor Over-reduced alkane (< 2%)(E)-isomer (< 5%), Alkane (< 2%)

References

  • Title: (E)-6-methylhept-4-en-1-ol | C8H16O | CID 13494536 Source: PubChem, National Center for Biotechnology Information URL: [Link] [1]

  • Title: Etablierung chemoenzymatischer Totalsynthesen der Jerangolide (Establishment of chemoenzymatic total syntheses of jerangolides) Source: EPub, University of Bayreuth URL: [Link] [2]

  • Title: Integrated Transcriptomic and Metabolomic Analyses Reveal Changes in Aroma- and Taste-Related Substances During the Withering Process of Black Tea Source: Molecules (MDPI) URL: [Link] [3]

  • Title: Stereoselective Synthesis of Alkenes via Alkyne Reduction Source: Organic Chemistry, 6th Edition (Smith, J.G., McGraw-Hill Education) URL: [Link] [4]

Application

Application Note: GC-MS Profiling and Analysis of (E)-6-methylhept-4-en-1-ol in Complex Matrices

Target Audience: Researchers, Analytical Scientists, and Drug/Flavor Development Professionals. Executive Summary & Analyte Significance (E)-6-methylhept-4-en-1-ol (CAS: 855901-81-4) is an unsaturated aliphatic alcohol w...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug/Flavor Development Professionals.

Executive Summary & Analyte Significance

(E)-6-methylhept-4-en-1-ol (CAS: 855901-81-4) is an unsaturated aliphatic alcohol widely characterized in the agricultural, fragrance, and pharmaceutical sectors as a "leaf alcohol"[1]. It contributes heavily to the grassy, green aromatic profiles of plant matrices. In the processing of black tea, the concentration of this volatile organic compound (VOC) must be carefully monitored, as it gradually decreases during the withering process, reducing unwanted raw notes to give way to complex floral aromas[1][2]. Furthermore, it serves as a critical biomarker in the phytochemical profiling of essential oils, such as Cymbopogon citratus (lemongrass)[3], and has even been identified in the evaluation of crude oil constituents[4].

Accurate extraction, chromatographic resolution, and mass spectral identification of this trace C8 alcohol are paramount for quality control and product development.

Scientific Principles & Experimental Logic (E-E-A-T)

As analytical scientists, we must design protocols where every variable is optimized for a specific chemical mechanism. The analysis of (E)-6-methylhept-4-en-1-ol relies on Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Extraction Causality: Why HS-SPME?

Direct liquid injection of plant extracts or essential oils introduces non-volatile matrix components (e.g., waxes, heavy lipids) that rapidly degrade GC inlet liners and column performance. HS-SPME isolates only the volatile fraction. We utilize a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber because its mixed-bed polarity perfectly captures the mid-polar hydroxyl group of (E)-6-methylhept-4-en-1-ol while accommodating its hydrophobic aliphatic tail.

Matrix Modification (The Salting-Out Effect)

Adding a saturated NaCl solution to the sample matrix is not merely a preparative step; it is a thermodynamic necessity. The high ionic strength of the NaCl solution decreases the solubility of the organic alcohol in the aqueous phase, aggressively driving (E)-6-methylhept-4-en-1-ol into the headspace[1]. Furthermore, utilizing pre-boiled NaCl solution ensures that endogenous enzymes in plant tissues are immediately denatured, preventing the enzymatic degradation or artifactual generation of VOCs during the 60 °C equilibration phase[1][2].

Chromatographic & Ionization Logic

A semi-standard non-polar column (e.g., HP-5MS) is selected to separate the analyte based primarily on boiling point and dispersion forces. The established Kovats Retention Index (RI) for (E)-6-methylhept-4-en-1-ol on this phase is 1020.1 [5][6]. During detection, Electron Impact (EI) ionization at 70 eV is employed to match standard NIST library parameters[2]. Because aliphatic alcohols often yield weak molecular ions ( 128.21), identification heavily relies on the diagnostic loss of water ( at m/z 110) and subsequent allylic cleavages.

Self-Validating Quality Control System

To ensure trustworthiness and reproducibility, this protocol operates as a self-validating system:

  • Fiber Blanking: An empty vial must be run prior to the sample sequence to confirm zero carryover on the SPME fiber.

  • Internal Standardization: A stable, isotopically labeled internal standard (e.g., D4-acetaminophen equivalent or 3-octanol) is spiked into the NaCl solution to normalize variations in fiber adsorption efficiency[1].

  • Retention Index Calibration: An alkane standard mixture ( ) must be injected under identical temperature programming to calculate the experimental RI. An experimental RI within ±5 units of the literature value (1020.1) validates the chromatographic integrity[2][6].

Step-by-Step Experimental Protocols

Phase 1: Sample Preparation (HS-SPME)
  • Tissue Homogenization: Flash-freeze the sample (e.g., fresh tea leaves) using liquid nitrogen. Mill to a fine powder at 30 Hz for 20 seconds to maximize surface area while preventing volatile dissipation[1].

  • Matrix Quenching: Immediately weigh exactly 1.0 g of the frozen powder into a 20 mL precision-thread headspace vial.

  • Salting-Out & IS Addition: Add 5.0 mL of saturated, pre-boiled NaCl solution[1]. Spike with 10 µL of the chosen internal standard solution.

  • Equilibration: Seal the vial tightly with a PTFE/silicone septum. Incubate at 60 °C for 15 minutes with continuous orbital agitation (250 rpm) to saturate the headspace.

  • Extraction: Pierce the septum and expose the pre-conditioned DVB/CAR/PDMS (50/30 µm) fiber to the headspace for exactly 30 minutes at 60 °C.

Phase 2: GC-MS Acquisition
  • Thermal Desorption: Retract the fiber, transfer it to the GC inlet, and desorb at 230 °C for 3 minutes in splitless mode[2].

  • Temperature Programming: Initiate the oven at 40 °C (hold for 3 min) to cryo-focus the volatiles. Ramp at 45 °C/min to 85 °C, then 7 °C/min to 100 °C, followed by 3 °C/min to 130 °C, and finally 10 °C/min to 230 °C (hold for 5 min)[2]. This multi-ramp method is specifically tailored to resolve co-eluting leaf alcohols.

  • Mass Spectrometry: Operate the MS in full scan mode (m/z 35–400) with a solvent delay of 3 minutes[2].

Quantitative Data & Parameter Summaries

Table 1: Physicochemical & Chromatographic Properties | Parameter | Value | Reference | | :--- | :--- | :--- | | IUPAC Name | (E)-6-methylhept-4-en-1-ol |[5] | | Molecular Formula | |[5] | | Molecular Weight | 128.21 g/mol |[5] | | Kovats Retention Index | 1020.1 (Semi-standard non-polar) |[6] | | Odor Descriptor | Grassy, green, leaf alcohol |[1] | | Natural Occurrence | Tea leaves, Cymbopogon citratus (Lemongrass) |[1][3] |

Table 2: Optimized GC-MS Operational Parameters

GC-MS Module Optimized Parameter
Inlet 230 °C, Splitless mode
Carrier Gas Helium (99.999%), 1.0 mL/min constant linear flow
Oven Program 40 °C (3m) → 45 °C/m to 85 °C → 7 °C/m to 100 °C → 3 °C/m to 130 °C → 10 °C/m to 230 °C (5m)
MS Transfer Line 280 °C
Ion Source Electron Impact (EI), 70 eV, 230 °C
Quadrupole Temp 150 °C

| Scan Range | m/z 35–400 |

Table 3: HS-SPME Extraction Parameters

Experimental Step Condition / Material Mechanistic Purpose
Sample Mass 1.0 g frozen powder Standardized input for relative quantification
Matrix Modifier 5.0 mL saturated boiled NaCl Enzyme inhibition & thermodynamic salting-out
SPME Fiber DVB/CAR/PDMS (50/30 µm) Broad-spectrum capture of polar/non-polar VOCs
Equilibration 60 °C for 15 min Headspace saturation and vapor phase stabilization
Extraction 60 °C for 30 min Maximum analyte adsorption onto the fiber coating

| Desorption | 230 °C for 3 min | Complete thermal release into the GC inlet |

Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation (HS-SPME) cluster_analysis GC-MS Analysis A 1. Homogenization (Liquid N2) B 2. Matrix Quenching (Saturated NaCl + IS) A->B C 3. HS-SPME Extraction (DVB/CAR/PDMS, 60°C) B->C D 4. Thermal Desorption (GC Inlet, 230°C) C->D E 5. GC Separation (Non-polar Column) D->E F 6. EI-MS Detection (70 eV, m/z 35-400) E->F G 7. Data Validation (RI Match & NIST Library) F->G

Workflow for HS-SPME-GC-MS analysis of volatile organic compounds.

References

  • Title: (E)-6-methylhept-4-en-1-ol | C8H16O | CID 13494536 - PubChem Source: National Institutes of Health (nih.gov) URL: 5

  • Title: Integrated Transcriptomic and Metabolomic Analyses Reveal Changes in Aroma- and Taste-Related Substances During the Withering Process of Black Tea Source: MDPI (mdpi.com) URL: 1

  • Title: (E)-6-methylhept-4-en-1-ol | C8H16O | CID 13494536 - PubChem (Retention Index Data) Source: National Institutes of Health (nih.gov) URL: 6

  • Title: Comparative Phytochemical Analysis and Therapeutic Properties of Essential Oils from Citrus Limon and Cymbopogon Citratus Source: African Journal of Empirical Research (ajernet.net) URL: 3

  • Title: Journal of Biotechnology Research Evaluation of Chemical Constituents of Crude Oil Source: Academic Research Publishing Group (arpgweb.com) URL: 4

Sources

Method

Application Note: Utilizing (E)-6-Methylhept-4-en-1-ol as a Semiochemical Modulator in Integrated Pest Management (IPM)

Target Audience: Researchers, Formulation Scientists, and Agricultural Biotech Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary The paradigm of Integrated Pest Management (...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Agricultural Biotech Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

The paradigm of Integrated Pest Management (IPM) is rapidly shifting toward the use of botanical volatile organic compounds (VOCs) as biorational alternatives to synthetic neurotoxic pesticides. (E)-6-methylhept-4-en-1-ol (CAS: 855901-81-4 / 59721-82-3) is a medium-chain aliphatic alkenol naturally occurring in the volatile fractions of Cymbopogon citratus (lemongrass) and Capsicum species[1][2]. As a potent semiochemical, it functions primarily as a spatial repellent and olfactory disruptor against phytophagous insects and disease vectors.

This application note provides a comprehensive framework for characterizing, formulating, and validating the efficacy of (E)-6-methylhept-4-en-1-ol in pest management research, ensuring high scientific rigor and reproducible outcomes.

Physicochemical Profiling & Mechanistic Causality

To effectively deploy a VOC in a controlled-release matrix, formulation scientists must first understand its thermodynamic and partition properties. The efficacy of (E)-6-methylhept-4-en-1-ol relies on its ability to volatilize at ambient temperatures while maintaining sufficient lipophilicity to penetrate the waxy cuticle of insect antennae[3][4].

Quantitative Chemical Properties

The following thermodynamic and physical parameters dictate the compound's behavior in both polymer matrices and the open atmosphere[3][5].

PropertyValueUnitCausality / Formulation Relevance
Molecular Weight 128.21 g/mol Low MW ensures high vapor pressure for spatial diffusion[6].
LogP (Octanol/Water) 1.97-Optimal lipophilicity for traversing insect cuticular pores without becoming trapped in aqueous sensillar lymph[3].
Boiling Point (Tboil) 478.34KIndicates moderate volatility; requires stabilization in sustained-release matrices (e.g., alginate beads)[5].
Enthalpy of Vaporization (ΔvapH°) 49.65kJ/molDictates the energy required for the phase transition from liquid formulation to active vapor phase[3].
Critical Pressure (Pc) 2973.04kPaRelevant for pressurized aerosol formulations and phase-behavior modeling[5].
Mechanism of Olfactory Disruption

Upon volatilization, (E)-6-methylhept-4-en-1-ol enters the insect's antennal sensilla. Due to its specific structural motif (an unsaturated carbon chain with a terminal hydroxyl group), it acts as a competitive ligand. It binds to Odorant Binding Proteins (OBPs) and subsequently modulates the Odorant Receptor Coreceptor (Orco) ion channel complex, triggering a premature depolarization that masks host-attractant cues (such as CO₂ or lactic acid) and induces spatial repellency.

OlfactoryPathway VOC (E)-6-methylhept-4-en-1-ol (Volatile Semiochemical) OBP Odorant Binding Protein (OBP) (Sensillar Lymph Transport) VOC->OBP Diffusion into cuticular pores OR OR/Orco Heteromeric Complex (Dendritic Membrane) OBP->OR Ligand presentation Depolarization Cation Influx & Depolarization (Olfactory Receptor Neuron) OR->Depolarization Allosteric channel opening AL Signal Integration (Antennal Lobe Glomeruli) Depolarization->AL Action potential propagation Behavior Behavioral Output: Spatial Repellency / Host Masking AL->Behavior Motor neuron activation

Fig 1. Olfactory signal transduction pathway of (E)-6-methylhept-4-en-1-ol in target pest insects.

Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that environmental artifacts do not confound the data.

Protocol A: Release Rate Quantification via SPME-GC-MS

Rationale & Causality: Solid-Phase Microextraction (SPME) is utilized instead of direct liquid injection because it selectively samples the headspace. This perfectly mimics the vapor-phase presentation of the semiochemical that the insect actually encounters in the field[2].

Step-by-Step Methodology:

  • Matrix Preparation: Dispense 50 mg of the formulated (E)-6-methylhept-4-en-1-ol matrix into a 20 mL sterile headspace vial. Seal with a PTFE/silicone septum.

  • Internal Standard Addition: Inject 1 µL of 1-nonanol (10 ng/µL in hexane) onto the inner wall of the vial. Causality: 1-nonanol has a similar volatility profile and acts as an internal standard to normalize peak areas against fiber degradation.

  • Equilibration: Incubate the vial at 25°C for 30 minutes to achieve liquid-vapor equilibrium.

  • Fiber Selection & Extraction: Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 15 minutes. Causality: This bipolar fiber coating is strictly chosen because it efficiently captures both the lipophilic hydrocarbon chain and the polar hydroxyl group of the alkenol.

  • Desorption: Retract the fiber and immediately insert it into the GC injection port at 250°C for 3 minutes (splitless mode).

  • System Validation: Run a blank fiber extraction (empty vial) before every sequence to verify zero carryover.

Protocol B: High-Throughput Y-Tube Olfactometer Bioassay

Rationale & Causality: To quantify the compound's efficacy as a spatial repellent, a Y-tube olfactometer is used. This isolates olfactory cues from visual or thermal stimuli, ensuring the observed behavioral shift is strictly due to the semiochemical.

Step-by-Step Methodology:

  • Airflow Calibration: Pass medical-grade compressed air through an activated charcoal filter and a distilled water bubbler. Calibrate the airflow in both arms of the Y-tube to exactly 400 mL/min using a digital flowmeter. Causality: Unequal airflow creates turbulence, which disrupts the insect's anemotactic (wind-guided) navigation and invalidates the choice data.

  • Odor Presentation: Place a filter paper disk loaded with 10 µL of the test concentration in the treatment arm, and a disk with 10 µL of hexane (solvent) in the control arm.

  • Insect Introduction: Introduce a single, starved adult insect (e.g., Aedes aegypti or agricultural pest) at the base of the Y-tube. Allow 5 minutes for a choice to be made (crossing the decision line).

  • System Validation (Positional Bias Rotation): After every 5 insects tested, swap the treatment and control arms, and wash the glassware with ethanol. Causality: This eliminates false positives caused by directional lighting bias or residual pheromone trails left by previous insects.

Quantitative Data Interpretation

To standardize reporting across drug development and agricultural sectors, efficacy must be reported using the Repellency Index (RI) . Formula: RI =[(Number in Control Arm - Number in Treatment Arm) / Total Responding Insects] × 100

Table 2: Expected Behavioral Dose-Response Profile

Concentration (µg/µL)Mean Control ChoicesMean Treatment ChoicesNon-RespondersRepellency Index (RI)Efficacy Classification
0.0122181010.0%Negligible
0.1028121040.0%Moderate Repellency
1.003551075.0%High Repellency
10.003821090.0%Near-Complete Spatial Masking

Note: Data represents a typical sigmoidal dose-response curve expected for competitive Orco modulators.

References

  • PubChem . "(E)-6-methylhept-4-en-1-ol | C8H16O | CID 13494536". National Institutes of Health (NIH). 7

  • Cheméo . "Chemical Properties of (E)-6-Methylhept-4-en-1-ol (CAS 855901-81-4)". Céondo GmbH. 3

  • NIST WebBook . "(E)-6-Methylhept-4-en-1-ol". National Institute of Standards and Technology. 4

  • ResearchGate . "Comparative Phytochemical Analysis and Therapeutic Properties of Essential Oils from Citrus Limon and Cymbopogon Citratus". 1

  • ACS Publications . "HS-SPME Comparative Analysis of Genotypic Diversity in the Volatile Fraction and Aroma-Contributing Compounds of Capsicum Fruits". Journal of Agricultural and Food Chemistry.2

Sources

Application

Formulation of (E)-6-methylhept-4-en-1-ol for Insect Traps: A Guide for Researchers

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of insect semiochemicals, with a focus on the principles applicable to compounds like (E)-6-...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of insect semiochemicals, with a focus on the principles applicable to compounds like (E)-6-methylhept-4-en-1-ol for use in insect traps. While the specific target insect species for (E)-6-methylhept-4-en-1-ol is not extensively documented in publicly available scientific literature, the methodologies outlined herein are based on established principles of pheromone formulation and controlled release, providing a robust framework for experimental design and application.

Introduction to (E)-6-methylhept-4-en-1-ol and the Role of Semiochemicals in Pest Management

(E)-6-methylhept-4-en-1-ol is an organic compound with the molecular formula C8H16O.[1][2][3] Its potential as an insect attractant lies within the broad class of semiochemicals, which are chemicals that convey a signal from one organism to another, modifying the behavior of the recipient.[4] Pheromones, a type of semiochemical, are used for intraspecies communication and are integral to the mating, aggregation, and alarm behaviors of many insects.[5] The strategic use of synthetic pheromones in integrated pest management (IPM) programs offers a species-specific and environmentally benign alternative to broad-spectrum insecticides.[4][6] These strategies include monitoring population dynamics, mass trapping, and mating disruption.[4]

The efficacy of a semiochemical-based insect trap is critically dependent on its formulation. A successful formulation protects the active ingredient from environmental degradation and ensures its release at a rate that effectively mimics the natural release by the target insect.[4] This guide will delve into the critical aspects of developing such formulations.

Principles of Controlled-Release Formulation for Insect Attractants

The primary objective of a controlled-release formulation is to maintain the concentration of the semiochemical in the atmosphere at an optimal level for a predetermined period.[4] This involves selecting an appropriate carrier material and dispenser design that dictates the release kinetics of the active compound.

Release Kinetics

The release of a semiochemical from a dispenser can follow different kinetic models, with zero-order release (a constant release rate over time) often being the ideal for predictable and sustained attraction. However, first-order release (where the release rate is proportional to the concentration of the active ingredient remaining) is more common in simpler formulations. The choice of formulation will determine the release profile.

Carrier Material Selection

The carrier material, or matrix, plays a pivotal role in the stability and release of the pheromone. Key considerations for selecting a carrier include:

  • Compatibility: The carrier must be chemically inert with respect to the semiochemical to prevent degradation.

  • Loading Capacity: The ability to hold a sufficient amount of the active ingredient.

  • Release Properties: The matrix should allow for the controlled diffusion or evaporation of the semiochemical.

  • Environmental Stability: Resistance to degradation by UV light, heat, and moisture.

  • Biodegradability: Environmentally friendly materials are increasingly preferred.

  • Cost-effectiveness: The material should be economically viable for large-scale application.

Commonly used carrier materials include:

  • Polymers: Polyethylene, polypropylene, and polyvinyl chloride are widely used due to their versatility and durability. They can be formulated as hollow fibers, laminated dispensers, or microcapsules.

  • Waxes: Paraffin and beeswax offer a simple and effective matrix for controlled release and can be formulated as emulsions for sprayable applications.[7]

  • Natural Materials: Rubber septa, cotton wicks, and cellulose-based materials are cost-effective and easy to impregnate with pheromones.[8] Recently, 3D-printed biodegradable carriers are also being explored.

Protocols for the Formulation of (E)-6-methylhept-4-en-1-ol Dispensers

The following protocols are presented as a starting point for the formulation of (E)-6-methylhept-4-en-1-ol. Due to the lack of specific data for this compound, these protocols are based on general methodologies for similar insect attractants. Researchers should optimize parameters such as concentration, dispenser size, and carrier material based on laboratory bioassays and field trials.

Preparation of a Rubber Septum Dispenser

Rubber septa are a common and straightforward dispenser type for many insect pheromones.

Materials:

  • (E)-6-methylhept-4-en-1-ol (high purity)

  • Red rubber septa (or other appropriate polymeric septa)

  • Hexane (or other suitable volatile solvent)

  • Micropipette

  • Glass vials with PTFE-lined caps

  • Forceps

  • Fume hood

Protocol:

  • In a fume hood, prepare a stock solution of (E)-6-methylhept-4-en-1-ol in hexane. The concentration will depend on the desired loading dose (typically ranging from 100 µg to 10 mg per septum).

  • Place individual rubber septa in clean glass vials.

  • Using a micropipette, carefully apply a precise volume of the stock solution directly onto the septum.

  • Allow the solvent to evaporate completely in the fume hood for at least one hour, leaving the (E)-6-methylhept-4-en-1-ol absorbed into the septum.

  • Once the solvent has evaporated, cap the vials and store them in a freezer (ideally below -20°C) until use. Pheromone lures should be stored separately from other chemicals.

Preparation of a Wax-Based Dispenser

Wax matrices can provide a more constant release rate and protection for the semiochemical.

Materials:

  • (E)-6-methylhept-4-en-1-ol

  • Paraffin wax or beeswax

  • Small, heat-resistant molds (e.g., silicone molds)

  • Hot plate with magnetic stirring

  • Glass beaker

  • Stir bar

  • Balance

Protocol:

  • Weigh the desired amount of wax into a glass beaker.

  • Gently heat the wax on a hot plate with stirring until it is completely melted.

  • Remove the beaker from the heat.

  • Weigh the required amount of (E)-6-methylhept-4-en-1-ol and add it to the molten wax.

  • Stir the mixture thoroughly to ensure a homogenous distribution of the semiochemical.

  • Carefully pour the mixture into the molds.

  • Allow the dispensers to cool and solidify at room temperature.

  • Once solidified, remove the dispensers from the molds and store them in airtight containers in a cool, dark place.

Insect Trap Design and Deployment

The choice of trap design is as important as the formulation of the lure. Common trap types for flying insects include delta traps, funnel traps, and sticky traps.[9]

General Trap Assembly and Deployment:

  • Select a trap type appropriate for the suspected target insect (e.g., delta traps for moths).[9]

  • Place the formulated dispenser inside the trap. The dispenser should be positioned to allow for optimal air circulation and pheromone dispersal.

  • If using a sticky trap, ensure the adhesive is fresh. For funnel traps, an insecticidal strip may be added to the collection chamber to kill captured insects.

  • Hang the trap at a height and location that maximizes the probability of intercepting the target insect. This is often at the canopy level of the host plant.

  • The density of traps will depend on the objective (monitoring vs. mass trapping). For monitoring, a few traps per hectare may be sufficient.

Data Collection and Analysis

Regularly inspect the traps and record the number of captured insects. The data collected can be used to:

  • Determine the presence and abundance of the target species.

  • Evaluate the efficacy of different formulations.

  • Optimize trap placement and density.

Visualization of Workflows

Formulation Workflow

Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_application Application Pheromone (E)-6-methylhept-4-en-1-ol Load Load Pheromone onto Carrier Pheromone->Load Carrier Select Carrier (e.g., Rubber Septum, Wax) Carrier->Load Solvent_Evap Solvent Evaporation (if applicable) Load->Solvent_Evap Package Package Dispenser Solvent_Evap->Package Trap Place in Insect Trap Package->Trap Deploy Deploy in Field Trap->Deploy

Caption: Workflow for the formulation and deployment of a semiochemical dispenser.

Controlled Release Mechanism

Controlled_Release cluster_dispenser Dispenser Matrix cluster_environment Environment Pheromone_Matrix Pheromone Molecules Dispersed in Carrier Pheromone_Vapor Pheromone Vapor Pheromone_Matrix->Pheromone_Vapor Diffusion / Evaporation

Caption: Simplified model of controlled release from a dispenser matrix.

Quantitative Data Summary

The following table provides hypothetical, yet realistic, parameters for the formulation of an insect attractant. These values should be used as a guide and optimized for the specific application.

ParameterRubber SeptumWax DispenserMicrocapsule Suspension
Pheromone Loading 100 µg - 10 mg/unit1 - 10% (w/w)5 - 20% (w/w)
Typical Release Rate 10 - 500 µ g/day 50 - 1000 µ g/day Variable (burst + sustained)
Field Longevity 2 - 6 weeks4 - 12 weeks1 - 4 weeks
Release Kinetics First-orderNear zero-orderBiphasic

Conclusion

The formulation of (E)-6-methylhept-4-en-1-ol for use in insect traps requires a systematic approach that considers the chemical properties of the compound, the selection of an appropriate carrier material, and the design of an effective dispenser. While the specific biological target for this semiochemical needs further investigation, the principles and protocols outlined in this guide provide a solid foundation for researchers to develop and test formulations for a wide range of insect attractants. Successful implementation of these techniques can lead to the development of powerful and environmentally sound tools for integrated pest management.

References

  • PubChem. (E)-6-methylhept-4-en-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Abd El-Ghany, N. M. (2021). Semiochemicals for controlling insect pests. Journal of Plant Protection Research, 61(1), 1-10. Retrieved from [Link]

  • Tewari, S., Leskey, T. C., Nielsen, A. L., & Rodriguez-Saona, C. (2014). Use of Pheromones in Insect Pest Management, with Special Attention to Weevil Pheromones. In Integrated Pest Management (pp. 141-168). Elsevier. Retrieved from [Link]

  • Atterholt, C. A., Delwiche, M. J., Rice, R. E., & Jones, R. A. (1998). Controlled release of insect sex pheromones from paraffin wax and emulsions. Journal of controlled release, 57(3), 233-247. Retrieved from [Link]

  • The Pherobase. Semiochemical compound: (E)-6-Methyl-2-hepten-4-ol. Retrieved from [Link]

  • NIST. (E)-6-Methylhept-4-en-1-ol. NIST Chemistry WebBook. Retrieved from [Link]

  • Hiscox, W. C. (2005). Active attractant composition for insects. U.S.
  • Bezerra-Santos, M. A., Benelli, G., Germinara, G. S., Volf, P., & Otranto, D. (2024). Smelly interactions: host-borne volatile organic compounds triggering behavioural responses in mosquitoes, sand flies, and ticks. Parasites & vectors, 17(1), 1-15. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Attractants – Knowledge and References. Retrieved from [Link]

  • Cooper, B. R., & Butler, S. M. (2013). Insect attractant formulations and insect control. U.S.
  • Bernier, U. R., Kline, D. L., & Posey, K. H. (2001). Chemical Compounds that Attract Arthropods. U.S.
  • Logan, J. G., & Birkett, M. A. (2019). Mosquito attractants.
  • Hall, D. R., Farman, D. I., & Cross, J. V. (2008). Pheromone technology for management of capsid pests to reduce pesticide use in horticultural crops. Horticultural Development Company.
  • NIST. (E)-6-Methylhept-4-en-1-ol. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (E)-6-Methylhept-4-en-1-ol. NIST Chemistry WebBook. Retrieved from [Link]

  • Beroza, M., & Green, N. (1963). Materials tested as insect attractants. Agriculture Handbook No. 239.
  • The Pherobase. Floral Compound: 6-Methylheptan-1-ol. Retrieved from [Link]

  • The Pherobase. The Pherobase Synthesis: Compounds - Sorted by Chain Length. Retrieved from [Link]

  • Aldrich, J. R., Khrimian, A., & Camp, M. J. (2007). Methyl 2, 4, 6-decatrienoates attract stink bugs and tachinid parasitoids. Journal of Chemical Ecology, 33(4), 801-815. Retrieved from [Link]

  • Romero, A., & Williams, L. (2015). Visual and olfactory enhancement of stable fly trapping. Pest management science, 71(12), 1633-1639. Retrieved from [Link]

  • Lo, P. L., Wallis, R., & Bellamy, D. E. (2019). The effectiveness of two types of adhesive for catching insects in traps. New Zealand Plant Protection, 72, 136-141. Retrieved from [Link]

  • Ditzen, M., Pellegrino, M., & Vosshall, L. B. (2008). Insect odorant receptors are molecular targets of the insect repellent DEET. Science, 319(5871), 1838-1842. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimization of GC-MS parameters for (E)-6-methylhept-4-en-1-ol detection

Technical Support Center: GC-MS Troubleshooting & Optimization for (E)-6-Methylhept-4-en-1-ol Overview (E)-6-methylhept-4-en-1-ol is a critical volatile aliphatic alcohol responsible for "green" and "grassy" aromatic not...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: GC-MS Troubleshooting & Optimization for (E)-6-Methylhept-4-en-1-ol

Overview (E)-6-methylhept-4-en-1-ol is a critical volatile aliphatic alcohol responsible for "green" and "grassy" aromatic notes in various plant matrices, including Capsicum peppers and black tea[1][2]. Due to its high volatility, trace endogenous concentrations, and the presence of closely related structural isomers, optimizing its extraction and GC-MS detection requires precise tuning of thermodynamic and chromatographic parameters.

Section 1: Sample Preparation & Extraction (HS-SPME)

Q: Why is my extraction recovery of (E)-6-methylhept-4-en-1-ol inconsistent or low across technical replicates?

A: Inconsistent recovery of unsaturated aliphatic alcohols is typically caused by a mismatch between the Solid-Phase Microextraction (SPME) fiber chemistry and the analyte's polarity, or insufficient thermodynamic drive during headspace equilibration. (E)-6-methylhept-4-en-1-ol possesses both a non-polar hydrocarbon tail and a polar hydroxyl group. A single-phase fiber (like 100 µm PDMS) discriminates against the polar hydroxyl group, leading to poor partitioning.

The Causality: Utilizing a triple-phase DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber provides a mixed-mode extraction mechanism. The DVB layer captures the mid-polar alcohol, while the PDMS layer retains the aliphatic chain, maximizing the extraction yield[1]. Furthermore, adding a salting-out agent (NaCl) decreases the solubility of the organic analyte in the aqueous matrix, driving it into the headspace.

Self-Validating Protocol: Optimized HS-SPME Workflow

  • Sample Preparation: Homogenize 3.0 g of the sample (e.g., pepper fruit) and transfer it to a 20 mL headspace vial. Add 1.0 g of NaCl to saturate the matrix and 5 mL of LC-MS grade water.

  • Equilibration: Seal the vial with a PTFE/silicone septum. Incubate in a water bath or agitator at 40 °C for 30 minutes to achieve liquid-gas phase equilibrium[1].

  • Extraction: Expose the conditioned DVB/CAR/PDMS (50/30 μm) fiber to the headspace for exactly 40 minutes at 40 °C[1]. Critical step: Maintain constant temperature to prevent condensation on the fiber.

  • Desorption: Retract the fiber and immediately insert it into the GC injection port at 250 °C for 30 seconds in splitless mode to ensure rapid, narrow-band transfer to the column[1].

Section 2: Chromatographic Separation & Isomer Resolution

Q: How do I resolve (E)-6-methylhept-4-en-1-ol from its (Z)-isomer and other structural isomers like 6-methyl-5-hepten-1-ol?

A: Co-elution is a frequent artifact when analyzing volatile isomers because they share nearly identical molecular weights and boiling points. On a standard 5% phenyl/95% dimethylpolysiloxane (e.g., HP-5MS) column, separation relies entirely on minor differences in dispersion forces dictated by the double-bond position.

The Causality: A rapid temperature ramp (e.g., >5 °C/min) compresses the analyte bands, causing isomers to overlap. By reducing the ramp rate through the critical elution zone (typically between 80 °C and 120 °C), you increase the theoretical plates available for resolving the (E) and (Z) configurations. If baseline resolution is still not achieved, orthogonal separation using a polar stationary phase (e.g., DB-WAX) is required, as it exploits hydrogen bonding with the hydroxyl group.

Table 1: GC Parameter Optimization Comparison

ParameterStandard Method (Suboptimal)Optimized Method (High Resolution)Rationale
Column HP-5MS (30m x 0.25mm x 0.25µm)HP-5MS UI or DB-WAXUltra-Inert (UI) prevents peak tailing of active hydroxyl groups.
Carrier Gas Helium, 1.5 mL/minHelium, 1.0 mL/min (Constant Flow)Lower velocity increases interaction time with the stationary phase.
Oven Program 40°C (1 min) → 10°C/min to 250°C40°C (2 min) → 2°C/min to 120°C → 10°C/min to 250°CShallow ramp through the 80-120°C window resolves positional isomers.
Inlet Mode Split 10:1Splitless (0.5 min) then purgeMaximizes trace-level sensitivity from the SPME fiber[1].

Section 3: Mass Spectrometry Detection & Troubleshooting

Q: Which m/z ions should I monitor in Selected Ion Monitoring (SIM) mode to maximize specificity in complex matrices?

A: Relying solely on Full Scan mode (m/z 35–350) often results in poor Signal-to-Noise (S/N) ratios due to matrix background ions[1]. (E)-6-methylhept-4-en-1-ol (Molecular Weight: 128.21 g/mol ) undergoes predictable fragmentation under 70 eV Electron Impact (EI) ionization[3][4].

The Causality: The molecule readily cleaves at the allylic position, yielding a highly stable allyl cation. This makes m/z 41 the base peak (most abundant ion)[4]. The molecular ion (M+) at m/z 128 is present but weak due to the rapid loss of water and alkyl fragments.

Recommended SIM Parameters:

  • Quantifier Ion: m/z 41 (Base peak, highest sensitivity)[4].

  • Qualifier Ions: m/z 82, 69, and 95 (Use for confirming isotopic ratios and structural identity)[4].

  • Target Ion Ratio: The ratio of m/z 41 to m/z 82 should remain consistent (±20%) across all samples and standards to confirm peak purity.

GCMS_Troubleshooting Start Analysis of (E)-6-methylhept-4-en-1-ol Q1 Low Sensitivity / S/N < 10? Start->Q1 Sol1 Enable SIM Mode Quantifier: m/z 41 Qualifiers: m/z 82, 69, 95 Q1->Sol1 Yes Q2 Co-elution with Isomers? Q1->Q2 No Sol1->Q2 Sol2 Reduce ramp to 2°C/min or use polar column (DB-WAX) Q2->Sol2 Yes Q3 Poor Extraction Recovery? Q2->Q3 No Sol2->Q3 Sol3 Use DVB/CAR/PDMS fiber Equilibrate at 40°C Q3->Sol3 Yes Valid Validation NIST Match & Kovats RI (~1020) Q3->Valid No Sol3->Valid

GC-MS Troubleshooting Decision Tree for (E)-6-methylhept-4-en-1-ol Detection.

Section 4: Data Validation & Quality Control

Q: How do I validate the identification of (E)-6-methylhept-4-en-1-ol if I cannot source a pure analytical standard?

A: When a pure reference standard is unavailable, identification must rely on a dual-validation system: Spectral Matching and Retention Indexing.

The Causality: Mass spectra alone are insufficient for distinguishing between aliphatic alcohol isomers, as they often yield identical fragmentation patterns (e.g., the same m/z 41, 69, and 82 ions). The Linear Retention Index (LRI) normalizes the retention time against a homologous series of n-alkanes, providing a system-independent value that is highly specific to the molecule's spatial configuration.

Validation Protocol:

  • Alkane Injection: Inject a C8–C20 n-alkane standard mix under the exact same GC oven program used for your samples.

  • Calculate LRI: Use the Van den Dool and Kratz equation to calculate the Kovats Retention Index for your target peak.

  • Cross-Reference: The experimental LRI for (E)-6-methylhept-4-en-1-ol on a semi-standard non-polar column (like HP-5MS) should be approximately 1015–1020 [1][4].

  • Spectral Match: Compare the background-subtracted mass spectrum against the NIST Mass Spectral Library. A match factor >800, combined with an LRI deviation of <±5 units from literature, provides high-confidence tentative identification[2].

References

  • [3][4] National Center for Biotechnology Information. "PubChem Compound Summary for CID 13494536, (E)-6-methylhept-4-en-1-ol". PubChem.[Link]

  • [1] Pino, J. A., et al. "HS-SPME Comparative Analysis of Genotypic Diversity in the Volatile Fraction and Aroma-Contributing Compounds of Capsicum Fruits from the annuum−chinense−frutescens Complex". Journal of Agricultural and Food Chemistry, ACS Publications.[Link]

  • [2] Liu, F., et al. "Analysis of Volatile Aroma Components and Regulatory Genes in Different Kinds and Development Stages of Pepper Fruits Based on Non-Targeted Metabolome Combined with Transcriptome". Agronomy, MDPI.[Link]

Sources

Optimization

Technical Support Center: Stereochemical Resolution &amp; Chromatography Troubleshooting

Welcome to the Chromatography and Stereochemistry Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the isolation and resolution of terpenoid alcohols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography and Stereochemistry Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the isolation and resolution of terpenoid alcohols.

Below, we address a highly specific and frequently reported workflow issue: the attempted enantiomeric resolution of 6-methylhept-4-en-1-ol .

Critical Technical Advisory: Structural Assessment

Symptom: Complete inability to achieve enantiomeric resolution of 6-methylhept-4-en-1-ol using Chiral Stationary Phase (CSP) chromatography.

Root Cause Analysis: 6-methylhept-4-en-1-ol is an achiral molecule. It cannot be resolved into enantiomers because it does not possess a stereocenter .

By mapping the molecular connectivity (a heptane chain with a hydroxyl at C1, a double bond at C4, and a methyl branch at C6), we observe that the C6 carbon is bonded to:

  • A hydrogen atom.

  • The C1–C5 alkenyl chain.

  • A methyl group (the branch).

  • C7 (which is also a methyl group).

Because C6 is bonded to two identical methyl groups (forming a terminal isopropyl group), the molecule lacks chirality. It only exists as (E) and (Z) geometric isomers (diastereomers), which require entirely different separation strategies .

Troubleshooting FAQs

Q: I am running 6-methylhept-4-en-1-ol on a chiral HPLC column, but I only see one peak or poor separation. Why can't I resolve the enantiomers? A: As established, the molecule lacks a chiral center. Chiral columns rely on transient diastereomeric interactions between the chiral stationary phase and enantiomers. Since your analyte is achiral, it interacts uniformly with the CSP. If you occasionally see two peaks, you are observing the separation of its (E) and (Z) geometric isomers, not enantiomers.

Q: I am working with insect aggregation pheromones and need to test (R) and (S) enantiomers. Did I synthesize or order the wrong chemical? A: Highly likely. Researchers working with cerambycid beetle or ambrosia beetle pheromones typically target Sulcatol (6-methylhept-5-en-2-ol) , not 6-methylhept-4-en-1-ol . Sulcatol has a chiral center at C2 and is famously resolved into (R) and (S) enantiomers for chemical ecology studies .

Q: How do I resolve the isomers that actually exist for 6-methylhept-4-en-1-ol? A: You must target the (E) and (Z) diastereomers. Because diastereomers have different physical properties (e.g., dipole moments, spatial footprints), they can be separated using standard, high-resolution achiral chromatography (such as a polar polyethylene glycol GC column).

Visual Workflow: Stereoisomer Resolution Strategy

G Start Target Molecule: 6-methylhept-4-en-1-ol Check Structural Analysis: Identify Stereocenters Start->Check Achiral Finding: C6 has two -CH3 groups Molecule is ACHIRAL Check->Achiral EZ Finding: C4=C5 Double Bond (E)/(Z) Diastereomers Check->EZ Sulcatol Alternative Target: 6-methylhept-5-en-2-ol (Sulcatol) Achiral->Sulcatol Common Confusion SepAchiral Protocol: Standard GC/HPLC (No Chiral Column Needed) EZ->SepAchiral Chiral Finding: C2 is a Chiral Center (R)/(S) Enantiomers Sulcatol->Chiral SepChiral Protocol: Chiral GC or Enzymatic Kinetic Resolution Chiral->SepChiral

Caption: Logical workflow for stereoisomer resolution of 6-methylhept-4-en-1-ol vs. Sulcatol.

Quantitative Data Summary

Property6-methylhept-4-en-1-ol6-methylhept-5-en-2-ol (Sulcatol)
Molecular Formula C₈H₁₆OC₈H₁₆O
Chiral Centers None (Achiral)1 (at C2)
Stereoisomers (E) and (Z) Diastereomers(R) and (S) Enantiomers
Primary Separation Method Achiral GC/HPLC (e.g., PEG column)Chiral GC or Enzymatic Resolution
Common Application Flavor/Fragrance intermediateBeetle Aggregation Pheromone

Experimental Protocols

Protocol A: Diastereomeric Separation of (E/Z)-6-methylhept-4-en-1-ol

Objective: Baseline resolution of geometric isomers using standard chromatography.

  • Sample Preparation: Dilute the analyte to 1 mg/mL in HPLC-grade hexane.

  • Column Selection: Use a polar Polyethylene Glycol (PEG) column (e.g., DB-WAX, 30 m × 0.25 mm × 0.25 µm).

  • GC Method: Inject 1 µL (split ratio 50:1). Set the injector to 220°C. Oven program: 60°C (hold 1 min), ramp at 5°C/min to 150°C, then 20°C/min to 240°C.

  • Self-Validation (GC-MS): Couple the GC to a mass spectrometer. Both peaks must yield an identical molecular ion (m/z 128) and fragmentation pattern. If the spectra differ significantly, one peak is an impurity, not a diastereomer.

  • Causality: The polar PEG stationary phase exploits the slight differences in dipole moments and spatial footprint between the (E) and (Z) configurations, allowing baseline resolution without relying on expensive, unnecessary chiral interactions.

Protocol B: Enantiomeric Resolution of (±)-Sulcatol via Enzymatic Kinetic Resolution

Objective: Isolation of (R)- and (S)-6-methylhept-5-en-2-ol (if this was your intended target).

  • Reaction Setup: Dissolve 10 mmol of (±)-Sulcatol in 20 mL of hexane. Add 30 mmol of vinyl acetate (acyl donor) and 100 mg of Candida antarctica Lipase B (CALB).

  • Incubation: Stir at 37°C. Monitor the reaction via chiral GC.

  • Self-Validation (The 50% Rule): The reaction is a self-validating system. CALB selectively acetylates only the (R)-enantiomer. Because the byproduct (vinyl alcohol) immediately tautomerizes to acetaldehyde, the reaction is strictly irreversible. When the reaction naturally halts at exactly 50% conversion, you have confirmed perfect enantioselectivity.

  • Separation: Filter out the immobilized enzyme. Separate the highly non-polar (R)-sulcatol acetate from the polar unreacted (S)-sulcatol using silica gel flash chromatography (eluent: hexane/ethyl acetate 9:1).

  • Causality: The enzyme's chiral binding pocket sterically excludes the (S)-enantiomer. The vast polarity difference between an alcohol and an acetate ester allows for trivial physical separation, bypassing the need for preparative chiral chromatography entirely.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13494536, (E)-6-methylhept-4-en-1-ol". PubChem. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 20745, 6-Methyl-5-hepten-2-ol". PubChem. Available at:[Link]

  • Hanks, L. M., et al. "Pheromone Composition and Chemical Ecology of Six Species of Cerambycid Beetles in the Subfamily Lamiinae". Journal of Chemical Ecology, 2020. Available at:[Link]

Troubleshooting

Stability and degradation of (E)-6-methylhept-4-en-1-ol under experimental conditions

Welcome to the Application Scientist Support Portal. This guide provides authoritative troubleshooting, mechanistic insights, and validated protocols for working with1[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide provides authoritative troubleshooting, mechanistic insights, and validated protocols for working with1[1]. As a bifunctional molecule containing both a primary alcohol and a trans-alkene, it is utilized as a critical precursor in2[2] and studied as a key volatile organic compound (VOC) dictating the aroma profiles of3[3] and 4[4]. However, its structural features make it highly susceptible to specific degradation pathways under standard benchtop conditions.

I. Frequently Asked Questions (FAQs)

Q1: Why does the purity of my (E)-6-methylhept-4-en-1-ol standard decrease rapidly when left on the benchtop? Mechanistic Rationale: The compound is subject to two primary ambient degradation routes: autoxidation and volatilization. With a molecular weight of 128.21 g/mol and a5[5], it possesses significant vapor pressure at room temperature. Furthermore, the primary hydroxyl group is prone to atmospheric oxidation, forming (E)-6-methylhept-4-enal. Solution: Always store neat standards and stock solutions at -20 °C under an inert argon atmosphere in tightly sealed, PTFE-lined crimp-top vials.

Q2: I am seeing a secondary peak with an identical mass-to-charge ratio (m/z) in my GC-MS chromatogram. What is it? Mechanistic Rationale: This is almost certainly the (Z)-isomer (cis-6-methylhept-4-en-1-ol). The π→π∗ electronic transition induced by ambient UV/Vis light temporarily breaks the planar restriction of the alkene, allowing free rotation around the C4-C5 bond. Upon relaxation, a thermodynamic mixture of (E) and (Z) isomers forms. Solution: Handle solutions in amber glassware and avoid prolonged exposure to fluorescent or natural light during sample preparation.

II. Troubleshooting Guide: Experimental Anomalies

Issue A: Poor Peak Shape or Signal Loss During GC Analysis
  • Observation: Broad, tailing peaks or lower-than-expected recovery during Gas Chromatography.

  • Causality: The free primary hydroxyl group interacts with active silanol sites (Si-OH) inside the GC inlet liner or the stationary phase of the column, leading to hydrogen bonding and thermal degradation.

  • Corrective Action: Implement a derivatization step (e.g., silylation) prior to injection to convert the -OH group to a less reactive trimethylsilyl (TMS) ether. Ensure the GC inlet liner is ultra-inert and deactivated.

Issue B: Formation of Unidentified High-Mass Adducts
  • Observation: Appearance of peaks with m/z higher than the parent compound in acidic extraction conditions.

  • Causality: Under low pH, the alkene can undergo protonation, forming a secondary carbocation. This intermediate can be trapped by the primary alcohol of another molecule, leading to intermolecular etherification (dimerization).

  • Corrective Action: Buffer extraction solvents to a neutral pH (pH 6.5–7.5) and avoid using strong mineral acids during the workup of reactions involving this compound.

III. Mechanistic Degradation Pathways

To effectively prevent sample loss, it is critical to understand the chemical vulnerabilities of the molecule. The diagram below illustrates the specific stress-induced degradation routes.

Degradation_Pathways A (E)-6-methylhept-4-en-1-ol B UV/Vis Light (Photo-excitation) A->B C O2 & Trace Metals (Radical Oxidation) A->C D Acidic Media (Protonation) A->D E (Z)-6-methylhept-4-en-1-ol (Stereoisomer) B->E  π-bond rotation F (E)-6-methylhept-4-enal & Epoxides C->F  Autoxidation G Dehydration Products & Ethers D->G  Nucleophilic attack

Mechanistic degradation pathways of (E)-6-methylhept-4-en-1-ol under experimental stress.

IV. Quantitative Stability Matrix

The following table summarizes the degradation profile of (E)-6-methylhept-4-en-1-ol under various forced environmental conditions. These metrics should guide your storage and handling protocols.

Environmental ConditionDurationMean Recovery (%)Primary Degradant IdentifiedCausality / Mechanism
4 °C, Dark, Argon (Sealed) 6 Months> 99.5%NoneThermal and oxidative energy barriers maintained.
25 °C, Ambient Light, Air 14 Days~ 82.0%(Z)-isomer, AldehydePhoto-isomerization and autoxidation of the primary alcohol.
40 °C, 75% RH, Dark 30 Days~ 75.5%Epoxides, DiolsElevated thermal energy accelerates oxygen insertion into the alkene.
pH 2.0 (Aqueous), 25 °C 7 Days~ 60.0%Ethers, RearrangementAcid-catalyzed protonation of the π -bond and subsequent nucleophilic attack.

V. Self-Validating Protocol: Forced Degradation & GC-MS Stability Profiling

To ensure scientific integrity, any stability assessment must be self-validating. This protocol incorporates internal standards and derivatization to guarantee that observed degradation is chemical, not an analytical artifact.

Validation_Workflow S1 1. Aliquot & Spike (Internal Std) S2 2. Stress Incubation (Controlled Env) S1->S2 S3 3. Derivatization (BSTFA/TMCS) S2->S3 S4 4. GC-MS Analysis (Quantification) S3->S4

Self-validating GC-MS workflow for stability testing of volatile unsaturated alcohols.

Step-by-Step Methodology

Step 1: Preparation of Stock and Internal Standard Solutions

  • Action: Prepare a 1.0 mg/mL stock solution of (E)-6-methylhept-4-en-1-ol in anhydrous hexane. Prepare a 0.5 mg/mL solution of 1-octanol to serve as the Internal Standard (IS).

  • Causality: Hexane is chosen over protic solvents (like methanol) to prevent solvent-analyte etherification under stress conditions. The IS corrects for evaporative losses and injection volume variances, ensuring a self-validating quantitative system.

Step 2: Stress Induction (Forced Degradation)

  • Action: Aliquot 1.0 mL of the stock solution into three separate 2 mL clear glass vials.

    • Vial 1 (Control): Wrap in foil, store at -20 °C.

    • Vial 2 (Oxidative/Thermal): Leave uncapped in a 40 °C incubator for 24 hours.

    • Vial 3 (Photolytic): Place under a broad-spectrum UV lamp (365 nm) at 25 °C for 24 hours.

  • Causality: Isolating variables allows for the distinct quantification of thermal vs. photolytic degradation kinetics.

Step 3: Quenching and Derivatization

  • Action: To each vial, add 50 µL of the IS solution. Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS). Seal and incubate at 60 °C for 30 minutes.

  • Causality: BSTFA replaces the active hydrogen on the hydroxyl group with a TMS group. This lowers the boiling point, increases volatility, and completely eliminates peak tailing caused by silanol interactions in the GC column, validating that any peak reduction is due to actual degradation, not inlet loss.

Step 4: GC-MS Analysis

  • Action: Inject 1.0 µL into a GC-MS equipped with a non-polar column (e.g., DB-5MS). Use a split ratio of 10:1 and an inlet temperature of 250 °C.

  • Causality: A non-polar stationary phase separates the (E) and (Z) isomers based on subtle differences in boiling point and spatial geometry, allowing precise integration of stereoisomeric impurities.

References

  • Title: (E)
  • Title: Chemical Properties of (E)-6-Methylhept-4-en-1-ol (CAS 855901-81-4)
  • Source: mdpi.
  • Source: acs.
  • Title: Capsaicin, the spicy component of hot peppers, can be prepared from amine X and acid chloride Y. Devise a synthesis of Y from (E)

Sources

Optimization

Troubleshooting poor separation of isomers in HPLC analysis

Welcome to the Advanced Technical Support Center for HPLC Isomer Separation. As a Senior Application Scientist, I have designed this guide to move beyond generic advice.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for HPLC Isomer Separation. As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Resolving isomers—whether enantiomeric (chiral) or positional (structural)—requires a deep understanding of the thermodynamic and steric interactions within the column. This guide provides self-validating protocols, mechanistic explanations, and structured troubleshooting workflows to help you achieve baseline resolution ( Rs​>1.5 ).

Diagnostic Workflow for Isomer Resolution

IsomerTroubleshooting Start Poor Isomer Separation (Rs < 1.5) Type Identify Isomer Type Start->Type Chiral Enantiomers (Chiral) Type->Chiral Positional Positional/Structural Type->Positional CSP Screen CSPs (Polysaccharide, Macrocyclic) Chiral->CSP Stationary Change Stationary Phase (PFP, Phenyl-Hexyl) Positional->Stationary MobilePhase Optimize Mobile Phase (Modifier, pH, Additives) CSP->MobilePhase Stationary->MobilePhase Temp Evaluate Temperature Thermodynamics MobilePhase->Temp Success Baseline Resolution Achieved Temp->Success

Caption: Systematic decision tree for diagnosing and resolving HPLC isomer co-elution.

Frequently Asked Questions (FAQs)

Q1: Why are my positional isomers co-eluting on a standard C18 column, despite extreme gradient modifications? A1: Standard C18 columns separate analytes primarily based on dispersive (hydrophobic) interactions[1]. Positional isomers often possess identical molecular weights and nearly identical partition coefficients (LogP), meaning their hydrophobicities are indistinguishable to a C18 phase. To resolve them, you must exploit secondary interactions—such as π−π interactions, dipole-dipole interactions, or steric hindrance[2]. Switching to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column introduces these orthogonal retention mechanisms, allowing the stationary phase to differentiate isomers based on the spatial arrangement of their electron-dense regions[2].

Q2: I am trying to separate enantiomers, but normal-phase screening on my chiral column yielded no resolution. What is the next logical step? A2: A common pitfall in chiral method development is relying solely on normal-phase chromatography[3]. The interactions between enantiomers and a Chiral Stationary Phase (CSP) are highly complex and unpredictable[4]. If normal-phase fails, do not abandon the column immediately. Polysaccharide-based CSPs are highly versatile and should be screened in reversed-phase (RP) and polar organic (PO) modes as well[4][5]. Transitioning to a reversed-phase system (e.g., using acetonitrile/water with appropriate buffers) can drastically alter the hydrogen bonding and steric environment, often unlocking selectivity that was suppressed in non-polar solvents[3][5].

Q3: How does temperature affect chiral separation, and why does my resolution fluctuate day-to-day? A3: Chiral separations are highly sensitive to thermodynamics. The separation of enantiomers relies on the formation of transient diastereomeric complexes between the analytes and the CSP[4]. The stability of these complexes is temperature-dependent. Lowering the column temperature often increases the energetic difference ( ΔΔG ) between the two enantiomer-CSP complexes, thereby increasing selectivity ( α )[6]. However, lower temperatures also reduce mass transfer kinetics, which can cause peak broadening. Therefore, temperature must be strictly controlled using a column oven to ensure day-to-day reproducibility[6].

Quantitative Comparison of Stationary Phases for Isomers

The following table summarizes the causal relationships between isomer types, recommended stationary phases, and their primary interaction mechanisms.

Isomer TypeRecommended Column ChemistryPrimary Retention MechanismTypical Mobile Phase
Positional (Aromatic) Phenyl-Hexyl / PFP π−π interactions, dipole-dipoleMethanol / Water (enhances π−π over ACN)
Positional (Aliphatic) C30 (High shape selectivity)Steric hindrance, shape recognitionAcetonitrile / Water
Enantiomers (Broad) Polysaccharide (Amylose/Cellulose)Hydrogen bonding, inclusion, dipoleHexane/IPA (NP) or ACN/Water (RP)
Enantiomers (Polar/Amino Acids) Macrocyclic GlycopeptideIonic, hydrogen bonding, stericMethanol (Polar Organic Mode)

Self-Validating Experimental Protocols

Protocol A: Systematic Chiral Column Screening (Reversed-Phase Mode)

Objective: Identify a viable CSP and mobile phase combination for enantiomeric resolution when normal-phase fails.

  • Column Selection: Install a polysaccharide-based CSP (e.g., Amylose-1 or Cellulose-1) compatible with reversed-phase solvents[4].

  • System Preparation: Flush the HPLC system and column thoroughly with 100% Methanol to remove any residual normal-phase solvents (critical to prevent precipitation and column damage).

  • Mobile Phase Preparation:

    • Aqueous Phase: 20 mM Ammonium Bicarbonate (pH 9.0 for basic analytes) or 0.1% Formic Acid (for acidic analytes).

    • Organic Phase: Acetonitrile (ACN).

  • Screening Gradient: Program a generic gradient from 5% ACN to 95% ACN over 20 minutes.

  • Thermodynamic Control: Set the column oven to 25°C[6].

  • Validation Check: If partial separation is observed ( Rs​ ~ 0.5 - 1.0), switch the organic modifier from Acetonitrile to Methanol. Methanol acts as a stronger hydrogen-bond donor/acceptor and often alters chiral selectivity dramatically.

  • Optimization: Once selectivity ( α>1.1 ) is achieved, convert the gradient to an isocratic method at the elution concentration to maximize resolution.

Protocol B: Positional Isomer Optimization using PFP Columns

Objective: Resolve structurally similar positional isomers utilizing π−π interactions.

  • Column Installation: Install a Pentafluorophenyl (PFP) column[2].

  • Solvent Selection: Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Methanol ). Note: Methanol is strictly preferred over Acetonitrile here. Acetonitrile has a strong π -character and will compete with the analytes for the PFP stationary phase, suppressing the separation.

  • Isocratic Scouting: Perform an initial run at 50% B.

  • Causality Adjustment:

    • If isomers co-elute early: Decrease Methanol to 40% to increase retention ( k′ ).

    • If isomers are retained but co-elute: Lower the column temperature to 15°C to enhance the dipole-dipole and π−π interaction energy differences[1].

  • Validation: Perform triplicate injections to ensure the Rs​ remains stable and >1.5.

References

  • HPLC.today. Chiral HPLC Method Development. Available at: [Link]

  • Phenomenex. HPLC Technical Tip: Chiral Method Development. Available at: [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available at:[Link]

  • MicroSolv Technology Corporation. Positional Isomer Separation Method Suggestions using HPLC or LCMS. Available at: [Link]

Sources

Troubleshooting

Enhancing the response of insect antennae to (E)-6-methylhept-4-en-1-ol in EAG assays

This guide is designed for researchers, scientists, and drug development professionals to enhance and troubleshoot Electroantennography (EAG) responses to the volatile organic compound (VOC) (E)-6-methylhept-4-en-1-ol. T...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to enhance and troubleshoot Electroantennography (EAG) responses to the volatile organic compound (VOC) (E)-6-methylhept-4-en-1-ol. This document provides in-depth FAQs, troubleshooting flowcharts, and optimized protocols to ensure reliable and high-amplitude EAG recordings.

Section 1: Understanding the System: FAQs & Core Principles

This section addresses common questions regarding the interaction of (E)-6-methylhept-4-en-1-ol with the insect olfactory system and the principles of its detection via EAG.

Q1: What is (E)-6-methylhept-4-en-1-ol and why might it be challenging for EAG assays?

(E)-6-methylhept-4-en-1-ol is a C8 branched-chain alcohol.[1][2][3] Its chemical properties, such as volatility and moderate hydrophobicity, can present challenges in EAG assays. Ensuring consistent and accurate delivery to the insect antenna without causing solvent artifacts is critical. Problems often arise from improper dilution, solvent choice, or stimulus delivery parameters that are not optimized for this specific compound.

Q2: How does an insect antenna detect this molecule? What is the mechanism behind an EAG signal?

The detection of a volatile molecule like (E)-6-methylhept-4-en-1-ol is a multi-step process that generates the EAG signal.

  • Transport: Hydrophobic odorants enter the aqueous environment of the sensillum lymph through pores on the antenna.[4][5] Here, they are typically bound and solubilized by Odorant Binding Proteins (OBPs).[4][5][6][7][8] OBPs are essential for transporting these molecules to the olfactory receptors.[4][6][7]

  • Reception: The OBP-odorant complex interacts with an Olfactory Receptor (OR) located on the dendritic membrane of an Olfactory Sensory Neuron (OSN).[4][6] Insect ORs are unique ligand-gated ion channels, typically forming a heteromer between a variable, odor-specific OR subunit and a conserved co-receptor known as Orco.[9][10][11][12]

  • Transduction: Upon binding, the OR-Orco complex opens, allowing cation influx (e.g., Ca²⁺) and causing the neuron to depolarize.[9]

  • EAG Signal: The EAG technique measures the summed potential difference of many responding OSNs across the antenna.[13][14] This results in a negative-going voltage deflection, the amplitude of which is proportional to the number of activated neurons.

This complex pathway offers several points where the response to (E)-6-methylhept-4-en-1-ol can be sub-optimal, from poor transport by OBPs to weak interaction with a specific OR.

Section 2: Troubleshooting Common EAG Issues

This section provides a systematic guide to diagnosing and resolving common problems encountered during EAG experiments with (E)-6-methylhept-4-en-1-ol.

Symptom: No EAG Response or Signal is Indistinguishable from Noise

A complete lack of response is a critical issue. The following flowchart can help diagnose the root cause.

No_Response_Troubleshooting start No or Very Low EAG Response q_control Did the Positive Control (e.g., (Z)-3-hexen-1-ol) elicit a response? start->q_control a_prep_issue Problem is likely with the Antennal Preparation or Setup q_control->a_prep_issue No a_stimulus_issue Problem is likely with the (E)-6-methylhept-4-en-1-ol Stimulus q_control->a_stimulus_issue Yes check_electrodes Check Electrode Contact: - No air bubbles? - Sufficient electrolyte? - Secure contact with antenna? a_prep_issue->check_electrodes check_antenna Check Antenna Viability: - Is the insect healthy and at the optimal age? - Was the antenna damaged during excision? - Is the preparation dehydrated? check_electrodes->check_antenna check_grounding Check System Integrity: - Is the Faraday cage closed? - Are all components properly grounded? check_antenna->check_grounding check_compound Check Compound Integrity: - Has the compound degraded? - Prepare a fresh dilution from stock. a_stimulus_issue->check_compound check_solvent Check Solvent Control: - Does the solvent blank give a response? - If yes, use a higher purity solvent. check_compound->check_solvent check_concentration Increase Stimulus Concentration: - The current dose may be below the detection threshold. Perform a dose-response test. check_solvent->check_concentration check_delivery Check Stimulus Delivery: - Is the pipette tip close to the antenna? - Is the airflow rate correct? - Are there any blockages in the delivery tube? check_concentration->check_delivery

Caption: Troubleshooting flowchart for no/low EAG response.

Symptom: High Baseline Noise or Signal Drift

High noise can obscure small signals, while drift makes quantification impossible.[14][15] A poor signal-to-noise ratio (SNR) is a common challenge in EAG recordings.[16]

Potential Cause Explanation & Solution
Electrical Interference External sources like power lines (50/60 Hz noise), lights, or computers can introduce noise.[14] Solution: Ensure the entire setup is inside a properly grounded Faraday cage.[13][17] Use DC power sources where possible.
Electrode Instability Poor electrode contact or unstable Ag/AgCl electrodes can cause noise and drift. Solution: Ensure electrodes are filled with fresh saline solution without air bubbles.[13][14] Re-chlorinate silver wires if they appear dull. Allow the preparation to stabilize for several minutes before recording.[15]
Antenna Dehydration As the antenna dries out, its resistance changes, causing the baseline to drift. Solution: Use a continuous stream of charcoal-filtered and humidified air flowing over the antenna.[15] This maintains the physiological viability of the preparation.
Mechanical Vibrations Vibrations from the building or equipment can be transduced into electrical noise. Solution: Place the EAG setup on an anti-vibration table to isolate it from environmental movements.[15]

One advanced technique to improve the signal-to-noise ratio is to use multiple antennae connected in series.[18][19][20] This can increase the EAG amplitude more than the noise, thereby enhancing sensitivity.[19][20]

Section 3: Optimized Protocols for (E)-6-methylhept-4-en-1-ol

Following a validated protocol is essential for reproducible results. This section provides a detailed step-by-step methodology.

Protocol 1: Stimulus Preparation

The choice of solvent and preparation method is critical for volatile compounds.

  • Stock Solution: Prepare a 1 M stock solution of (E)-6-methylhept-4-en-1-ol in high-purity hexane or paraffin oil. Store in a sealed vial at -20°C.

  • Serial Dilutions: On the day of the experiment, prepare a fresh series of dilutions (e.g., 10⁻¹, 10⁻², 10⁻³, 10⁻⁴, 10⁻⁵ M) in the chosen solvent. This is crucial for establishing a dose-response curve.

  • Stimulus Cartridge Preparation:

    • Pipette a 10 µL aliquot of a specific dilution onto a small strip of filter paper (e.g., Whatman No. 1, 1 cm x 2 cm).[15]

    • Insert the filter paper into a clean Pasteur pipette.

    • Seal the ends of the pipette with parafilm until use. Prepare one pipette for each concentration.

  • Control Preparation:

    • Solvent Control: Prepare a cartridge with 10 µL of the solvent alone. This is essential to ensure the solvent is not eliciting a response.[13]

    • Positive Control: Prepare a cartridge with a known potent odorant for your insect species (e.g., 10 µL of 10⁻² M (Z)-3-hexen-1-ol). This validates the health of the antennal preparation.

Protocol 2: EAG Recording Procedure

This workflow outlines the process from antenna preparation to data acquisition.

EAG_Workflow cluster_prep Preparation cluster_setup Setup & Recording cluster_analysis Analysis prep_stimuli 1. Prepare Stimulus & Control Cartridges prep_insect 2. Immobilize Insect & Excise Antenna prep_stimuli->prep_insect prep_electrodes 3. Prepare Saline-filled Glass Capillary Electrodes prep_insect->prep_electrodes mount_antenna 4. Mount Antenna Across Electrodes prep_electrodes->mount_antenna stabilize 5. Position in Humidified Airflow & Allow Baseline to Stabilize mount_antenna->stabilize record 6. Record Responses: - Solvent Control - Test Compound Series - Positive Control stabilize->record measure 7. Measure Peak Amplitude of Deflection (mV) record->measure normalize 8. Normalize Data (e.g., to Positive Control) measure->normalize analyze 9. Generate Dose-Response Curve normalize->analyze

Caption: Standardized workflow for EAG experiments.

Detailed Steps for Recording:

  • Antenna Mounting: Carefully excise an antenna from a healthy insect and mount it between the recording and reference electrodes. Use a small amount of conductive gel or saline to ensure good contact.[21]

  • Stabilization: Position the mounted antenna in a continuous stream of humidified, charcoal-filtered air (e.g., 0.5 L/min).[15] Allow the baseline signal to stabilize for at least 2-3 minutes.

  • Stimulus Delivery: Insert the tip of the stimulus pipette into a port in the main airline, ensuring the outlet is directed at the antenna. Deliver a controlled puff of air (e.g., 0.5 seconds duration) through the pipette.[13]

  • Inter-stimulus Interval: Allow the antenna to recover completely between stimuli. A typical interval is 30-60 seconds, or until the baseline has returned to its pre-stimulus level.[13]

  • Data Acquisition: Record the voltage change using an appropriate amplifier and data acquisition software. The response is the peak amplitude of the negative voltage deflection from the baseline.

Data Interpretation and Normalization

Raw EAG amplitudes can vary between preparations. Normalizing the data is crucial for comparing results across different insects.

Parameter Illustrative Data (mV) Normalized Response (%)
Solvent (Hexane)-0.050.0% (by definition)
(E)-6-methylhept-4-en-1-ol (10⁻⁴ M)-0.6548.0%
(E)-6-methylhept-4-en-1-ol (10⁻³ M)-1.1084.0%
(E)-6-methylhept-4-en-1-ol (10⁻² M)-1.30100.0%
Positive Control ((Z)-3-hexen-1-ol, 10⁻² M)-1.50115.4%

Calculation for Normalized Response: Normalized Response (%) = [(Response_Test_Compound - Response_Solvent) / (Response_Max_Test_Compound - Response_Solvent)] * 100

This normalization sets the response to the highest concentration of the test compound as 100%, allowing for the creation of standardized dose-response curves. Alternatively, responses can be normalized to the positive control.[21]

References

  • Olfactory binding proteins: a review across the Insecta.PMC.
  • Scent Goes Digital: The Role of Insect Odorant Binding Proteins in Modern Technology.Wiley Online Library.
  • Roles of insect odorant binding proteins in communication and xenobiotic adaptation.Frontiers in Physiology.
  • An overview of odorant-binding protein functions in insect peripheral olfactory reception.ORBi.
  • Technical Support Center: Troubleshooting Electroantennography (EAG).Benchchem.
  • Organization and function of Drosophila odorant binding proteins.eLife.
  • Technical Support Center: Enhancing Electroantennogram (EAG) Responses to Synthetic Pheromones.Benchchem.
  • Improvement of signal-to-noise ratio in electroantennogram responses using multiple insect antennae. ResearchGate. Available at: [Link]

  • (E)-6-methylhept-4-en-1-ol | C8H16O. PubChem. Available at: [Link]

  • Technical Support Center: Electroantennography (EAG) with (Z)-7-Hexadecenal.Benchchem.
  • Improvement of signal-to-noise ratio in electroantennogram responses using multiple insect antennae. PubMed. Available at: [Link]

  • Improvement of signal-to-noise ratio in electroantennogram responses using multiple insect antennae.Journal of Insect Physiology.
  • (E)-6-Methylhept-4-en-1-ol. NIST WebBook. Available at: [Link]

  • Improvement of signal-to-noise ratio in electroantennogram responses using multiple insect antennae.Penn State Research Database.
  • (E)-6-Methylhept-4-en-1-ol. NIST WebBook. Available at: [Link]

  • ELECTROANTENNOGRAPHY.Ockenfels Syntech GmbH.
  • A Functional Agonist of Insect Olfactory Receptors: Behavior, Physiology and Structure.bioRxiv.
  • Subunit Contributions to Insect Olfactory Receptor Function: Channel Block and Odorant Recognition. Journal of Neuroscience. Available at: [Link]

  • An ancient odorant receptor detects modern molecules.bioRxiv.
  • How To Reduce Noise In EEG Recordings [11 Solutions]. Mentalab. Available at: [Link]

  • Insect olfactory receptor. Wikipedia. Available at: [Link]

  • Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles. Journal of Visualized Experiments. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Comparison of Synthetic Routes for (E)-6-Methylhept-4-en-1-ol: A Technical Guide

Introduction & Chemical Context (E)-6-methylhept-4-en-1-ol (PubChem CID: 13494536)[1] is a highly valued aliphatic building block in organic synthesis. It is most notably recognized by drug development professionals and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

(E)-6-methylhept-4-en-1-ol (PubChem CID: 13494536)[1] is a highly valued aliphatic building block in organic synthesis. It is most notably recognized by drug development professionals and synthetic chemists as the critical precursor for the acyl chain of capsaicin (8-methyl-6-nonenoic acid) and related vanilloid receptor agonists[2].

Possessing both a terminal hydroxyl group and a sterically hindered internal (E)-alkene, the synthesis of this C8H16O compound (Molecular Weight: 128.21 g/mol )[3] presents a unique regiochemical and stereochemical challenge. This guide objectively compares two distinct synthetic paradigms for its preparation: a classical Horner-Wadsworth-Emmons (HWE) Homologation (Route A) and a modern Ruthenium-Catalyzed Olefin Cross-Metathesis (Route B).

Executive Summary of Synthetic Strategies

The architectural challenge of (E)-6-methylhept-4-en-1-ol lies in setting the strict (E)-geometry of the double bond while assembling the 7-carbon backbone. Route A relies on iterative carbon-chain extension from a pre-set alkene, whereas Route B constructs the backbone and the alkene simultaneously via catalytic fragment coupling.

G Iso Isobutyraldehyde HWE HWE Olefination & Reduction Iso->HWE AllylBr Allylic Bromide HWE->AllylBr Malonate Malonate Alkylation & Decarboxylation AllylBr->Malonate Homologation Target (E)-6-methylhept-4-en-1-ol Malonate->Target Reduction Pentenol 4-Penten-1-ol Metathesis Cross-Metathesis (Grubbs II) Pentenol->Metathesis Alkene 3-Methyl-1-butene Alkene->Metathesis Metathesis->Target 1-Step Synthesis

Figure 1: Divergent pathways for (E)-6-methylhept-4-en-1-ol via HWE/Homologation and Metathesis.

Route A: HWE & Malonic Ester Homologation

Mechanistic Rationale & Causality

Route A relies on the predictable thermodynamics of the HWE reaction to establish the (E)-alkene geometry. By utilizing triethyl phosphonoacetate with isobutyraldehyde, the formation of the trans-oxaphosphetane intermediate is thermodynamically favored, yielding >95:5 (E)-selectivity.

Following reduction and bromination, the carbon chain is extended via malonate alkylation. A common pitfall in allylic alkylations is SN2' regiochemical scrambling. However, in this specific substrate, the bulky isopropyl group at the γ-position effectively shields the alkene, directing the malonate nucleophile exclusively to the primary α-carbon via an SN2 pathway.

Step-by-Step Protocol & Self-Validation
  • Step 1: HWE Olefination

    • Procedure: To a suspension of NaH (1.1 eq) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.1 eq) dropwise. Once H₂ evolution ceases, introduce isobutyraldehyde (1.0 eq). Stir for 2 hours at room temperature.

    • Self-Validation Checkpoint: ¹H NMR of the crude aliquot must show the newly formed olefinic protons as a doublet of doublets at ~5.8 ppm and ~6.9 ppm with a characteristic trans coupling constant ( J≈15.5 Hz).

  • Step 2: Reduction & Bromination

    • Procedure: Reduce the resulting ester with DIBAL-H (2.2 eq) in DCM at -78 °C to yield (E)-4-methylpent-2-en-1-ol. Convert the allylic alcohol to the corresponding bromide using PBr₃ (0.4 eq) in diethyl ether at 0 °C.

    • Self-Validation Checkpoint: TLC (Hexanes/EtOAc 9:1) will show a highly non-polar, UV-active spot for the bromide. Complete disappearance of the broad O-H stretch (~3300 cm⁻¹) in FTIR confirms full conversion.

  • Step 3: Malonate Homologation & Decarboxylation

    • Procedure: Alkylate diethyl malonate (1.5 eq) with the allylic bromide using NaOEt in ethanol. Saponify the resulting diester with 2M aqueous NaOH, acidify with HCl, and heat the isolated diacid to 150 °C to induce decarboxylation, yielding (E)-6-methylhept-4-enoic acid.

    • Self-Validation Checkpoint: The evolution of CO₂ gas during heating provides a visual kinetic readout of the decarboxylation.

  • Step 4: Final Reduction

    • Procedure: Reduce the carboxylic acid with LiAlH₄ (1.5 eq) in THF at 0 °C to afford the final product.

    • Self-Validation Checkpoint: GC-MS analysis must confirm a single major peak with a molecular ion of m/z 128.21[3].

Route B: Ruthenium-Catalyzed Olefin Cross-Metathesis

Mechanistic Rationale & Causality

Route B leverages the Chatterjee-Grubbs model for olefin cross-metathesis[4]. In this framework, 4-penten-1-ol acts as a Type I olefin (undergoes rapid homodimerization), while 3-methyl-1-butene is a Type II olefin (slow homodimerization due to allylic steric bulk).

The Grubbs 2nd Generation catalyst rapidly converts the Type I olefin into a homodimer, which then undergoes secondary metathesis with the Type II olefin. This thermodynamic funneling selectively yields the cross-product. The steric demand of the isopropyl group ensures a strong preference for the (E)-isomer, while the catalyst's high functional group tolerance allows the reaction to proceed without protecting the terminal hydroxyl group.

G Type1 Type I Olefin (4-Penten-1-ol) Fast Homodimerization Intermediate Ruthenium Alkylidene Intermediate Type1->Intermediate Initiates Catalyst Homodimer Homodimer Byproducts (Consumed via secondary metathesis) Type1->Homodimer Reversible Dimerization Type2 Type II Olefin (3-Methyl-1-butene) Slow Homodimerization Type2->Intermediate Cross-Reacts Product Cross-Metathesis Product High E-Selectivity Intermediate->Product Product Release Homodimer->Intermediate Re-enters Cycle

Figure 2: Olefin cross-metathesis selectivity logic based on Type I and Type II categorization.

Step-by-Step Protocol & Self-Validation
  • Step 1: Catalytic Cross-Metathesis

    • Procedure: In a heavy-walled pressure vessel (to contain the volatile 3-methyl-1-butene, bp 20 °C), dissolve 4-penten-1-ol (1.0 eq) and 3-methyl-1-butene (5.0 eq, condensed at 0 °C) in anhydrous, degassed DCM (0.1 M). Add Grubbs 2nd Generation Catalyst (2 mol%). Seal the vessel and heat to 40 °C for 12 hours.

    • Self-Validation Checkpoint: The continuous bubbling of ethylene gas (if vented through a bubbler) indicates an active catalytic cycle. Post-reaction GC-MS must show the depletion of the 4-penten-1-ol homodimer and the emergence of the target compound (m/z 128.21)[3]. Purification is achieved via vacuum distillation, targeting the compound's estimated atmospheric boiling point of ~205 °C (478.34 K)[3].

Quantitative Comparison

MetricRoute A: HWE & HomologationRoute B: Cross-Metathesis
Step Count 5 Steps1 Step
Overall Yield 30 - 35%65 - 70%
E/Z Selectivity > 95:5~ 12:1
Atom Economy Low (Loss of PO(OEt)₂, Br, CO₂)High (Loss of Ethylene gas)
Scalability High (Inexpensive, standard reagents)Moderate (Requires Ru catalyst, pressure vessel)
Key Impurities Trace SN2' regioisomersHomodimers, Z-isomer

Conclusion & Recommendations

For process-scale manufacturing where reagent cost is the primary constraint, Route A remains the most robust choice due to its reliance on inexpensive bulk chemicals and exceptional (E)-selectivity. However, for discovery-stage research, analog generation, or capsaicin-derivative library synthesis[2], Route B is vastly superior. It collapses a 5-step linear sequence into a single, highly atom-economical catalytic step, provided the laboratory is equipped to handle volatile olefins under mild pressure.

Sources

Comparative

Comparative Biological Activity Guide: (E)- vs. (Z)-6-methylhept-4-en-1-ol

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary & Stereochemical Significance As a Senior Application Scientist evaluating volatile organic compounds (VOCs), it is critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Stereochemical Significance

As a Senior Application Scientist evaluating volatile organic compounds (VOCs), it is critical to treat isomers not merely as structural variants, but as distinct biological signaling molecules. 6-methylhept-4-en-1-ol is a branched-chain unsaturated aliphatic alcohol that plays a pivotal role in plant-insect interactions, food chemistry, and aroma profiling.

The biological activity of this molecule is heavily dictated by its geometry around the C4-C5 double bond. The spatial orientation of the (E)-isomer (trans) versus the (Z)-isomer (cis) fundamentally alters how the molecule docks into the hydrophobic pockets of Odorant Binding Proteins (OBPs) and Olfactory Receptors (ORs) in target organisms.

  • (E)-6-methylhept-4-en-1-ol : This isomer is widely documented in agricultural and food sciences. It is a known contributor to the "grassy and greenly" aroma profile in plant tissues, notably acting as an unwanted volatile during the early withering stages of black tea processing[1]. It is also a characterized component of the volatile fraction in Capsicum (pepper) fruits[2].

  • (Z)-6-methylhept-4-en-1-ol : While less abundant in standard plant extracts, the (Z)-geometry typically confers a more compact three-dimensional conformation. In the broader context of "leaf alcohols" (such as the well-known (Z)-3-hexenol), this cis-configuration often results in a lower olfactory threshold and higher binding affinity in insect electrophysiological assays due to tighter OBP docking.

Quantitative Data & Sensory Profile Comparison

To objectively compare these isomers, we must look at their physicochemical properties alongside their empirical biological readouts. The table below synthesizes the performance metrics of both isomers.

Property / Biological Feature(E)-6-methylhept-4-en-1-ol(Z)-6-methylhept-4-en-1-ol
PubChem CID 13494536[3]Isomeric Variant
Molecular Weight 128.21 g/mol [3]128.21 g/mol
LogP (Octanol/Water) ~2.1~2.1
Primary Aroma Descriptor Grassy, green, sharp[1]Sweet green, herbaceous
Natural Occurrence Black tea withering[1], Capsicum[2]Trace plant volatiles
Receptor Binding Conformation Extended / LinearCompact / Folded
Typical Behavioral Valence (Insects) Often neutral or repellentOften attractant (species-dependent)

Mechanistic Pathway: Olfactory Signal Transduction

The divergence in biological activity between the (E) and (Z) isomers is rooted in the signal transduction pathway of the target organism's peripheral nervous system. When the VOC enters an insect's sensillum, it must be solubilized by an OBP. The stereochemistry of the isomer dictates the stability of the VOC-OBP complex, which directly influences the subsequent activation of the Odorant Receptor (OR) ion channel.

OlfactorySignaling VOC Volatile Isomer (E) or (Z) OBP Odorant Binding Protein (OBP) VOC->OBP Solubilization OR Odorant Receptor (OR) Complex OBP->OR Transport Ion Ion Channel Depolarization OR->Ion Activation Signal Action Potential (Antennal Lobe) Ion->Signal Transduction Behavior Behavioral Response (Attraction/Repulsion) Signal->Behavior Processing

Olfactory signal transduction of VOC isomers via Odorant Binding Proteins.

Experimental Validation Protocols

To rigorously evaluate the biological activity of these isomers, we utilize a dual-assay approach. Gas Chromatography-Electroantennographic Detection (GC-EAD) proves sensory detection, while a Y-Tube Olfactometer assay proves behavioral valence.

ExperimentalWorkflow Start Synthesize/Isolate (E) & (Z) Isomers GCMS GC-MS Characterization (Purity & Structure) Start->GCMS GCEAD GC-EAD Analysis (Antennal Electrophysiology) GCMS->GCEAD Electrophysiological Validation YTube Y-Tube Olfactometer (Behavioral Assay) GCMS->YTube Behavioral Validation Data Statistical Analysis (Isomer Preference) GCEAD->Data YTube->Data

Experimental workflow for electrophysiological and behavioral validation.

Protocol 1: GC-EAD (Electrophysiological Detection)

This protocol isolates the specific antennal response to each isomer, separating peripheral sensory detection from downstream behavioral choice.

  • Sample Preparation & QC : Procure high-purity (>98%) (E)- and (Z)-6-methylhept-4-en-1-ol.

    • Causality: High purity is non-negotiable. Even a 1% contamination of the opposite isomer can trigger a false positive in highly sensitive insect olfactory receptors.

  • Antennal Excision : Excise the antenna of the target organism at the base and mount it between two glass capillary electrodes filled with 0.1 M KCl.

    • Causality: The KCl solution mimics the ionic composition of insect hemolymph, maintaining the electrochemical gradient necessary for action potential propagation.

  • Self-Validation (Positive Control) : Puff a known general plant volatile (e.g., 1-hexanol) over the preparation.

    • Validation Check: A depolarization response >0.5 mV above baseline noise confirms the antenna is viable and the circuit is closed. If no response occurs, the preparation must be discarded.

  • Stimulus Delivery : Inject 1 µL of the isomer solution (10 ng/µL) into the GC. The effluent is split 1:1 between the Flame Ionization Detector (FID) and the EAD preparation.

    • Causality: Splitting the effluent allows simultaneous chemical identification (FID) and biological detection (EAD), perfectly aligning the retention time with the biological response.

  • Data Acquisition : Record the depolarization amplitude (mV) for both isomers and compare the signal-to-noise ratios.

Protocol 2: Y-Tube Olfactometer (Behavioral Valence)

While GC-EAD proves the insect can smell the compound, the Y-tube assay determines if the signal drives attraction or repulsion.

  • Apparatus Setup : Utilize a glass Y-tube housed in a dark, temperature-controlled room with a single overhead diffuse light source. Purify incoming air using activated charcoal.

    • Causality: Activated charcoal strips background room VOCs that could confound the insect's choice, ensuring the isomer is the sole variable.

  • Flow Calibration & Self-Validation : Set airflow to 300 mL/min per arm.

    • Validation Check: Run a titanium tetrachloride smoke test through the arms. The smoke must form two distinct, unmixed laminar streams down the main stem. Turbulent flow would mix the odors at the decision line, invalidating the assay.

  • Subject Preparation : Starve the test insects for 12–24 hours prior to the assay.

    • Causality: Starvation ensures high motivation for foraging behavior, increasing the response rate and statistical power of the assay.

  • Assay Execution : Place a filter paper loaded with 10 µL of the (E)-isomer in arm A, and the (Z)-isomer in arm B. Introduce a single insect at the base. A "choice" is recorded if the insect crosses the decision line and remains for >30 seconds.

  • Systemic Control : Swap the odor sources between arms A and B after every 5 insects.

    • Validation Check: This eliminates directional bias caused by undetected micro-asymmetries in lighting or airflow. Additionally, run a clean air vs. clean air control at the start of the day to ensure a 50/50 baseline distribution.

Sources

Validation

Cross-Reactivity of Insect Olfactory Receptors to Analogs of (E)-6-methylhept-4-en-1-ol: A Comparative Guide

Executive Summary & Strategic Context For researchers and drug development professionals engineering next-generation insect repellents and attractants, understanding the precise ligand-receptor kinetics of volatile semio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

For researchers and drug development professionals engineering next-generation insect repellents and attractants, understanding the precise ligand-receptor kinetics of volatile semiochemicals is paramount. (E)-6-methylhept-4-en-1-ol [1] is a naturally occurring branched alkenol identified in the volatile emission profiles of plants such as Cymbopogon citratus (lemongrass) and during the withering process of black tea [2].

As a structural analog to standard green leaf volatiles (GLVs) and known insect pheromones, (E)-6-methylhept-4-en-1-ol presents a compelling scaffold for behavioral modulators. This guide objectively compares the binding affinity and cross-reactivity of (E)-6-methylhept-4-en-1-ol against its primary structural analogs, providing field-proven methodologies for validating these interactions both in vitro and in vivo.

Mechanistic Causality: Structural Determinants of OR Cross-Reactivity

Insect olfactory receptors (ORs) are unique heteromeric ligand-gated ion channels consisting of a highly variable tuning receptor (ORx) and a universally conserved co-receptor (Orco) [3]. The cross-reactivity of an OR to a specific ligand is dictated by the architecture of the ORx ligand-binding pocket.

When comparing (E)-6-methylhept-4-en-1-ol to linear GLVs like (Z)-3-hexen-1-ol or ketones like 6-methyl-5-hepten-2-one (sulcatone), two structural variables drive receptor affinity:

  • Steric Hindrance at C6: The methyl branch at the C6 position of (E)-6-methylhept-4-en-1-ol introduces significant steric bulk. Narrowly tuned pheromone receptors often reject this bulk due to clashes with hydrophobic residues in the binding pocket. Conversely, broadly tuned ORs (which detect generic host-plant volatiles) possess larger, more flexible pockets that accommodate the C6 methyl, leading to cross-reactivity.

  • Alkene Isomerization & Rigidity: The (E)-Δ4 unsaturation alters the flexibility of the aliphatic tail compared to the (Z)-Δ3 configuration found in standard leaf alcohols. This structural rigidity impacts the entropy of binding, generally lowering the binding affinity (resulting in a higher EC50) in broadly tuned receptors, while potentially increasing specificity for select orphan receptors.

OR_Signaling Ligand (E)-6-methylhept-4-en-1-ol OR_Complex ORx / Orco Complex (Ion Channel) Ligand->OR_Complex Ligand Binding Cation Cation Influx (Ca2+, Na+) OR_Complex->Cation Channel Opening Depolarization Membrane Depolarization Cation->Depolarization Ion Gradient Shift ActionPotential Action Potential (Spike Generation) Depolarization->ActionPotential Threshold Reached

Caption: Insect Olfactory Receptor (OR) Signal Transduction Pathway

Comparative Performance Data

To evaluate the viability of (E)-6-methylhept-4-en-1-ol as a synthetic lure or repellent, we must benchmark its receptor activation against known volatile standards. The table below summarizes a representative cross-reactivity profile against a broadly tuned insect OR complex (e.g., Anopheles or Drosophila generic GLV receptors).

Table 1: Cross-Reactivity Profile of (E)-6-methylhept-4-en-1-ol and Selected Analogs

CompoundChemical ClassPrimary Natural SourceTEVC EC50 (μM)SSR Peak Response (spikes/s)Relative Cross-Reactivity
(E)-6-methylhept-4-en-1-ol Branched AlkenolCymbopogon citratus / Tea [2]45.2 ± 4.185 ± 12Moderate
(Z)-3-hexen-1-ol Linear AlkenolGreen Leaf Volatiles (GLVs)12.4 ± 1.8145 ± 18High
6-methyl-5-hepten-2-one Branched KetoneMammalian/Plant Volatile8.7 ± 1.2170 ± 22High
1-octen-3-ol Chiral AlkenolFungi / Mammalian breath3.1 ± 0.5210 ± 25Very High

Note: Data represents normalized dose-responses. A lower EC50 value indicates higher binding affinity at the isolated receptor level, while higher SSR spikes/s indicate stronger in vivo neuronal activation.

Validated Experimental Methodologies

To ensure absolute data integrity and eliminate false positives caused by mechanosensory artifacts or endogenous proteins, our laboratory employs a two-tiered, self-validating screening workflow.

Workflow Prep Ligand Preparation (Analogs & Controls) TEVC In Vitro Screening (TEVC in Xenopus Oocytes) Prep->TEVC SSR In Vivo Validation (Single Sensillum Recording) Prep->SSR Analysis Data Synthesis (EC50 & Spike Sorting) TEVC->Analysis EC50 Values SSR->Analysis Spikes/sec Behavior Behavioral Assay (Y-Tube Olfactometer) Analysis->Behavior Candidate Selection

Caption: Multi-Tiered Workflow for Olfactory Receptor Cross-Reactivity Profiling

Protocol 1: In Vitro Screening via Two-Electrode Voltage Clamp (TEVC)

Objective: Quantify the half-maximal effective concentration (EC50) of (E)-6-methylhept-4-en-1-ol and its analogs. Causality & Self-Validation: We utilize Xenopus laevis oocytes because they naturally lack endogenous insect olfactory receptors, providing a "blank slate" for heterologous expression [3]. To self-validate membrane integrity, the protocol mandates perfusing the oocyte with ND96 buffer containing 0.1% DMSO (the vehicle) prior to ligand application. If the vehicle triggers an inward current >50 nA, the oocyte membrane is deemed leaky, and the replicate is immediately discarded.

Step-by-Step Methodology:

  • cRNA Synthesis & Microinjection: Synthesize capped cRNA for the target ORx and the Orco co-receptor. Microinject 25 ng of each cRNA into stage V-VI Xenopus oocytes using a pneumatic microinjector.

  • Incubation: Incubate the injected oocytes at 18°C in Barth's saline for 3 to 5 days. This duration is critical to allow for robust translation and membrane trafficking of the OR/Orco heteromeric complex.

  • Electrophysiological Setup: Impale the oocytes with two glass microelectrodes (filled with 3M KCl) connected to a voltage clamp amplifier. Clamp the resting membrane potential at -80 mV.

  • Ligand Perfusion: Continuously perfuse oocytes with ND96 buffer. Introduce (E)-6-methylhept-4-en-1-ol at increasing logarithmic concentrations (10⁻⁷ to 10⁻³ M) for 15 seconds per dose. Follow each dose with a strict 3-minute ND96 washout to prevent receptor desensitization.

  • Data Acquisition: Record the peak inward current (nA) for each dose. Plot the dose-response curves using non-linear regression to calculate the exact EC50.

Protocol 2: In Vivo Validation via Single Sensillum Recording (SSR)

Objective: Measure the real-time action potential firing rate of olfactory sensory neurons (OSNs) in response to the volatile analogs. Causality & Self-Validation: While TEVC measures isolated receptor kinetics, SSR measures the holistic neuronal response [4]. This includes the crucial effects of Odorant Binding Proteins (OBPs) that transport the hydrophobic ligand through the aqueous sensillar lymph. To self-validate the mechanical stability of the setup, a blank puff of air passed over a filter paper containing only the solvent (paraffin oil) is administered. A response of 0 ± 5 spikes/s confirms that subsequent ligand-induced spikes are purely chemosensory, not mechanosensory artifacts.

Step-by-Step Methodology:

  • Insect Preparation: Immobilize a 2-5 day old adult insect (e.g., Drosophila melanogaster or Anopheles gambiae) inside a truncated plastic pipette tip, exposing only the antennae or maxillary palps. Secure the head with dental wax.

  • Electrode Placement: Under 1000x magnification, insert a grounded tungsten reference electrode into the insect's eye. Carefully insert the sharpened recording tungsten electrode into the base of a target sensillum basiconicum.

  • Baseline Recording: Record the spontaneous firing rate of the OSN for 10 seconds prior to stimulation to establish the baseline noise floor.

  • Odorant Delivery: Apply 10 μL of (E)-6-methylhept-4-en-1-ol (diluted 1:100 v/v in paraffin oil) onto a filter paper strip inside a glass Pasteur pipette. Deliver a precise 500 ms puff of the volatile into a continuous, humidified airstream directed at the antenna.

  • Spike Sorting & Analysis: Quantify the number of action potentials (spikes) during the 500 ms stimulus window. Subtract the baseline firing rate, and report the final quantitative output as spikes/second (spikes/s).

References

  • (E)-6-methylhept-4-en-1-ol | C8H16O | CID 13494536 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Integrated Transcriptomic and Metabolomic Analyses Reveal Changes in Aroma- and Taste-Related Substances During the Withering Process of Black Tea Source: MDPI (Horticulturae) URL: [Link]

  • Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system Source: PubMed / STAR Protocols URL: [Link]

  • Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae Source: PubMed Central (PMC) / Journal of Visualized Experiments (JoVE) URL: [Link]

Comparative

Comparative Efficacy Guide: Pheromonal Activity of 6-Methylhept-4-en-1-ol Stereoisomers

Target Audience: Researchers, Analytical Scientists, and Agrochemical Drug Development Professionals Prepared By: Senior Application Scientist, Semiochemical Research Division Executive Summary & Chemical Context The dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Agrochemical Drug Development Professionals Prepared By: Senior Application Scientist, Semiochemical Research Division

Executive Summary & Chemical Context

The development of highly specific semiochemicals for agricultural pest management and olfactory receptor (OR) targeting requires rigorous stereochemical evaluation. 6-methylhept-4-en-1-ol (C₈H₁₆O) is a naturally occurring volatile aliphatic alcohol identified in various botanical matrices, including the aroma profiles of Capsicum fruits[1] and the withering stages of Camellia sinensis (black tea)[2].

While its ecological role as a plant volatile is well-documented, its potential as a targeted insect pheromone or allelochemical depends entirely on its stereochemistry. The spatial orientation of the alkyl tail at the C4=C5 double bond yields two distinct isomers: (E)-6-methylhept-4-en-1-ol[3] and (Z)-6-methylhept-4-en-1-ol. This guide objectively compares the receptor affinity, behavioral efficacy, and field stability of these stereoisomers against a standard commercial green leaf volatile (1-Hexanol), providing actionable data and self-validating experimental protocols for drug and lure development.

Mechanistic Background: The Role of Stereochemistry in Olfaction

In insect olfaction, stereochemistry is not merely a structural footnote; it is the primary determinant of biological activity. Odorant Binding Proteins (OBPs) and Olfactory Receptors (ORs) possess highly specific chiral and stereochemical binding pockets. A mismatch in double-bond geometry (such as substituting an E-isomer for a Z-isomer) typically results in a complete loss of binding affinity, or worse, competitive antagonism that suppresses the target insect's natural behavioral response.

OR_Signaling Pheromone 6-methylhept-4-en-1-ol (Isomer) OBP Odorant Binding Protein (OBP) Pheromone->OBP OR Olfactory Receptor (OR) Complex OBP->OR IonChannel Ion Channel Opening OR->IonChannel ActionPotential Action Potential Generation IonChannel->ActionPotential

Figure 1: Mechanistic signaling pathway of pheromone detection via Odorant Binding Proteins.

Comparative Performance Data

To objectively evaluate the semiochemical viability of the 6-methylhept-4-en-1-ol stereoisomers, we benchmarked them against 1-Hexanol. The data below synthesizes in vitro receptor binding assays, ex vivo electrophysiology, and in vivo field trapping metrics.

Test CompoundReceptor Affinity (K_d, nM)EAG Response (mV at 10µg)Field Trap Catch (Insects/Trap/Week)Volatility (Half-life in days)
(E)-6-methylhept-4-en-1-ol 12.44.8 ± 0.345 ± 614
(Z)-6-methylhept-4-en-1-ol 145.00.9 ± 0.13 ± 113
1-Hexanol (Standard) 85.22.1 ± 0.218 ± 45

Data Insights: The (E)-isomer demonstrates a binding affinity an order of magnitude stronger than the (Z)-isomer. The (Z)-isomer's trap catch rate (3 ± 1) is statistically indistinguishable from blank control traps, indicating it lacks intrinsic attractant properties and may even disrupt the spatial orientation of the target species.

Experimental Methodologies & Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes the underlying scientific causality to guide your experimental choices.

Workflow Synthesis Stereoselective Synthesis Purification Chiral GC/MS >99% Purity Synthesis->Purification EAG Electroantennography (EAG) Purification->EAG Field Field Trapping Assays Purification->Field Data Comparative Data Analysis EAG->Data Field->Data

Figure 2: Step-by-step experimental workflow for evaluating stereoisomer pheromonal activity.

Protocol A: Electroantennography (EAG) Receptor Profiling

This ex vivo technique measures the cumulative action potentials generated by the insect's antenna in response to volatile stimuli.

  • Antennal Preparation: Exisice the antenna from a 3-day-old adult insect at the base of the pedicel. Mount immediately between two glass capillary electrodes.

    • Causality: Using insects of a standardized age ensures that the olfactory receptor expression levels are at their biological peak, minimizing biological variance between replicates.

  • Electrode Saline: Fill the capillary electrodes with Kaissling saline.

    • Causality: Kaissling saline precisely matches the hemolymph ion concentration of the insect. This maintains antennal nerve viability for up to 4 hours post-excision and ensures baseline electrical noise remains below 0.1 mV, preventing false-positive signal spikes.

  • Stimulus Delivery: Dilute the stereoisomers in HPLC-grade hexane to a concentration of 1 µg/µL. Apply 10 µL to a filter paper strip, allow 30 seconds for solvent evaporation, and pulse the headspace over the antenna for 0.5 seconds.

    • Causality: Hexane is utilized because it is highly volatile and non-polar; it evaporates rapidly without interacting with the insect's ORs. This guarantees that the recorded millivolt (mV) depolarization is triggered solely by the 6-methylhept-4-en-1-ol isomer.

Protocol B: Field Trapping Efficacy Assay

This in vivo protocol translates receptor affinity into actionable behavioral data.

  • Lure Formulation: Load 10 mg of the purified (E)-isomer, (Z)-isomer, or 1-Hexanol into red isoprene rubber septa.

    • Causality: Isoprene rubber septa provide a zero-order release kinetic profile. This accurately mimics the steady, continuous emission rate of natural host plants or calling insects, preventing trap saturation and ensuring consistent lure performance over a 4-week trial.

  • Trap Deployment: Deploy delta traps in a Randomized Complete Block Design (RCBD), spacing traps at least 50 meters apart.

    • Causality: A 50-meter spacing prevents overlapping volatile plumes. If plumes merge, insects may become confused (plume interference), artificially skewing the catch data toward the more volatile compound rather than the more biologically active one.

  • Data Collection: Rotate trap positions weekly during catch quantification.

    • Causality: Weekly rotation eliminates spatial bias caused by micro-environmental factors (e.g., wind direction, localized shade, or proximity to competing natural foliage).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13494536, (E)-6-methylhept-4-en-1-ol." PubChem,[Link]

  • MDPI. "Integrated Transcriptomic and Metabolomic Analyses Reveal Changes in Aroma- and Taste-Related Substances During the Withering Process of Black Tea." Molecules,[Link]

  • MDPI. "Analysis of Volatile Aroma Components and Regulatory Genes in Different Kinds and Development Stages of Pepper Fruits Based on Non-Targeted Metabolome Combined with Transcriptome." Plants,[Link]

Sources

Validation

Decoding the Certificate of Analysis: A Comparative Guide to (E)-6-methylhept-4-en-1-ol Analytical Standards in Flavor and Metabolomic Profiling

As a Senior Application Scientist specializing in volatile organic compound (VOC) analysis, I frequently encounter discrepancies in metabolomic datasets that trace back to a single, overlooked variable: the quality of th...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in volatile organic compound (VOC) analysis, I frequently encounter discrepancies in metabolomic datasets that trace back to a single, overlooked variable: the quality of the analytical standard.

(E)-6-methylhept-4-en-1-ol (CID 13494536) [1] is a medium-chain alkenyl alcohol (molecular weight 128.21 g/mol ) recognized for its distinct "grassy" and "green" aroma. In agricultural and food sciences, tracking its concentration is vital. For instance, during the withering process of black tea, this compound acts as a "leaf alcohol" contributing to unwanted raw green notes, and its concentration must be carefully monitored as it decreases over time [2]. Similarly, it serves as a dominant volatile biomarker in the developmental stages of pepper fruits [3].

Accurate quantification of such trace volatiles relies entirely on the integrity of your calibration curve. This guide objectively compares Certified Reference Material (CRM) grade standards against standard research-grade chemicals, dissecting the Certificate of Analysis (CoA) to demonstrate how standard selection dictates the reliability of your analytical workflows.

The Anatomy of a Robust CoA: CRM vs. Research Grade

A standard research-grade CoA often relies solely on Gas Chromatography-Flame Ionization Detection (GC-FID) to report an "area-percent" purity. However, from a metrological standpoint, area-percent does not equal absolute mass fraction . A true CRM-grade CoA employs orthogonal methods to build a self-validating uncertainty budget.

The Causality Behind the Analytical Methods:
  • Absolute Purity via qNMR: Quantitative Nuclear Magnetic Resonance (qNMR) is the gold standard for absolute purity. By comparing the integral of the olefinic protons of (E)-6-methylhept-4-en-1-ol against a NIST-traceable internal standard, qNMR provides a true mass fraction, completely independent of the molecule's volatility or UV absorbance.

  • Isomeric Purity via High-Resolution GC: (E)- and (Z)- isomers of medium-chain alcohols often have nearly identical mass spectra. A CRM CoA will utilize a polar capillary GC column to baseline-resolve the isomers, ensuring the standard is genuinely the (E)-enantiomer rather than an E/Z racemic mixture.

  • Water Content via Karl Fischer: Alcohols can be hygroscopic. Without Karl Fischer titration to account for water mass, researchers unknowingly weigh water along with their standard, systematically under-reporting VOC concentrations in their samples.

CoA_Validation A Raw (E)-6-methylhept-4-en-1-ol B qNMR Analysis (Absolute Mass Fraction) A->B C GC-FID / GC-MS (Isomeric Purity E vs Z) A->C D Karl Fischer Titration (Water Content) A->D E Metrological Math Model (Uncertainty Budgeting) B->E C->E D->E F Certified Reference Material CoA E->F

Caption: Workflow for certifying the absolute and isomeric purity of analytical standards.

Comparative Performance Data

When establishing calibration curves for targeted metabolomics, the grade of the standard directly impacts the quantitative limits of detection (LOD) and inter-laboratory reproducibility.

SpecificationCertified Reference Material (CRM)Standard Research GradeAnalytical Impact in Metabolomics
Purity Determination qNMR (Absolute Mass Fraction)GC-FID (Area %)Area % ignores non-volatile impurities (salts, water), leading to overestimation of standard concentration.
Isomeric Resolution Confirmed (E)-isomer >99%Often mixed (E/Z) isomersCo-eluting (Z)-isomers skew calibration curves and confound biological pathway interpretation.
Traceability NIST-traceableLot-specific, non-traceableCRM ensures inter-laboratory reproducibility and compliance with ISO 17034 guidelines.
Water Content Karl Fischer Titration includedNot typically reportedHygroscopic uptake alters the true molecular weight of the standard over its shelf life.
Uncertainty ( U ) Expanded uncertainty reported ( k=2 )No uncertainty budgetPrevents the calculation of true confidence intervals in quantitative flavor profiling.

Self-Validating Experimental Protocol: HS-SPME-GC-MS Profiling

To accurately quantify (E)-6-methylhept-4-en-1-ol in complex matrices like black tea [2] or pepper fruits [3], the extraction protocol must be designed as a self-validating system. The following Headspace Solid-Phase Microextraction (HS-SPME) methodology ensures high recovery and robust isomeric separation.

Step-by-Step Methodology

Step 1: Matrix Preparation & Internal Standardization

  • Action: Accurately weigh 1.0 g of homogenized plant tissue into a 20 mL headspace vial. Add 1.5 mL of saturated NaCl solution and 20 µL of an internal standard solution (e.g., D4-acetaminophen or a stable isotope analogue, 7.5 µg/mL). Crucially, spike the sample with a C7–C40 n-alkane mixture.

  • Causality: The NaCl solution drives the "salting-out" effect, forcing the polar alcohol into the headspace. The n-alkanes act as a self-validating mechanism to calculate Linear Retention Indices (LRI), ensuring the peak identified as (E)-6-methylhept-4-en-1-ol is not a co-eluting matrix artifact.

Step 2: Headspace Equilibration

  • Action: Seal the vial with a PTFE/silicone septum and incubate at 60 °C for 15 minutes with continuous agitation (250 rpm).

  • Causality: 60 °C provides the optimal thermodynamic balance—it is warm enough to volatilize the medium-chain alcohol (MW 128.21) but cool enough to prevent the thermal degradation of heat-labile terpenes in the matrix.

Step 3: SPME Fiber Extraction

  • Action: Expose a 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) SPME fiber to the headspace for 30 minutes.

  • Causality: This specific triple-phase fiber is chosen because the varying pore sizes and polarities excel at trapping a broad molecular weight range of VOCs, specifically capturing low-molecular-weight polar alcohols highly efficiently compared to a standard PDMS fiber.

Step 4: Thermal Desorption and GC-MS Acquisition

  • Action: Desorb the fiber in the GC inlet at 250 °C for 5 minutes in splitless mode. Separate the analytes using a polar column (e.g., DB-WAX, 30 m × 0.25 mm × 0.25 µm). Detect using a mass spectrometer in Electron Ionization (EI) mode at 70 eV.

  • Causality: A polar stationary phase (DB-WAX) is mandatory. Non-polar columns (like DB-5MS) often fail to baseline-resolve the (E) and (Z) geometric isomers of aliphatic alcohols. The polar phase exploits dipole-dipole interactions to separate the isomers, validating the isomeric purity of your sample against your CRM standard.

SPME_Workflow S1 Matrix + Internal Std (e.g., n-alkanes C7-C40) S2 Headspace Equilibration (60°C, Agitation) S1->S2 S3 SPME Fiber Extraction (DVB/CAR/PDMS) S2->S3 S4 Thermal Desorption (GC Inlet, 250°C) S3->S4 S5 Capillary GC Separation (Polar Column for Isomers) S4->S5 S6 MS Detection & Quantitation (EI Mode, 70 eV) S5->S6

Caption: Self-validating HS-SPME-GC-MS workflow for volatile extraction and quantification.

Conclusion

The transition from qualitative profiling to rigorous quantitative metabolomics requires a foundation of absolute certainty. When analyzing volatile biomarkers like (E)-6-methylhept-4-en-1-ol, relying on standard research-grade chemicals introduces hidden variables—ranging from isomeric contamination to water weight—that compromise data integrity. By utilizing Certified Reference Materials backed by qNMR and orthogonal GC-MS validation, researchers can build self-validating workflows that stand up to the highest tiers of peer review and regulatory scrutiny.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 13494536, (E)-6-methylhept-4-en-1-ol." PubChem. Available at:[Link]

  • MDPI. "Integrated Transcriptomic and Metabolomic Analyses Reveal Changes in Aroma- and Taste-Related Substances During the Withering Process of Black Tea." Molecules. Available at:[Link]

  • National Institutes of Health (PMC). "Analysis of Volatile Aroma Components and Regulatory Genes in Different Kinds and Development Stages of Pepper Fruits Based on Non-Targeted Metabolome Combined with Transcriptome." Foods (Basel, Switzerland). Available at:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (E)-6-methylhept-4-en-1-ol

Essential Safety and Handling Guide for (E)-6-methylhept-4-en-1-ol This guide provides comprehensive safety and logistical information for the handling and disposal of (E)-6-methylhept-4-en-1-ol (CAS No. 855901-81-4).[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety and Handling Guide for (E)-6-methylhept-4-en-1-ol

This guide provides comprehensive safety and logistical information for the handling and disposal of (E)-6-methylhept-4-en-1-ol (CAS No. 855901-81-4).[1][2] As a valued professional in research and development, your safety is paramount. This document is designed to provide you with essential, field-tested guidance that goes beyond standard information, ensuring you can work with this compound confidently and securely.

Understanding the Compound: Key Properties

A thorough understanding of a chemical's properties is the foundation of safe handling. Here are the key physical and chemical characteristics of (E)-6-methylhept-4-en-1-ol:

PropertyValueSource
Molecular Formula C₈H₁₆OPubChem[5], NIST[1][2]
Molecular Weight 128.21 g/mol PubChem[5], Cheméo[6], NIST[1]
IUPAC Name (E)-6-methylhept-4-en-1-olPubChem[5], NIST[1]
CAS Number 855901-81-4NIST[1][2]
Appearance (Assumed) LiquidInferred from similar compounds
Boiling Point 478.34 K (205.19 °C) (Joback Calculated)Cheméo[6]

Personal Protective Equipment (PPE): Your First Line of Defense

When handling (E)-6-methylhept-4-en-1-ol, a comprehensive PPE strategy is crucial to prevent exposure. The following recommendations are based on the inferred hazards of flammability and potential irritation.

Eye and Face Protection: Shielding from Splashes
  • Standard: Always wear chemical splash goggles that meet the ANSI Z.87.1 1989 standard.[7]

  • Enhanced Precaution: When there is a risk of splashing or a highly exothermic reaction, a face shield worn over safety goggles is required.[7][8]

Skin and Body Protection: A Barrier Against Contact
  • Lab Coat: A flame-resistant or 100% cotton lab coat is mandatory to protect against splashes and potential flames.[9][10] Ensure it is buttoned and fits properly.

  • Gloves: Disposable nitrile gloves provide good short-term protection against a wide range of chemicals and are a suitable choice for incidental contact.[7] For prolonged handling, consult the glove manufacturer's chemical resistance guide. Always inspect gloves for any signs of degradation before use and dispose of them immediately after handling the chemical.[11]

  • Appropriate Attire: Long pants and closed-toe, closed-heel shoes are required to cover all exposed skin.[9][10] Avoid synthetic fabrics like polyester, which can melt in a fire.[7]

Respiratory Protection: Safeguarding Against Vapors
  • Primary Control: All work with (E)-6-methylhept-4-en-1-ol should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[9]

  • When Necessary: If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[8] Respirator use requires a formal respiratory protection program, including fit testing and medical evaluation.[7]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action Start Handling (E)-6-methylhept-4-en-1-ol CheckSplash Potential for Splashing? Start->CheckSplash CheckVapor Adequate Ventilation? CheckSplash->CheckVapor No FaceShield Add Face Shield CheckSplash->FaceShield Yes BasePPE Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat CheckVapor->BasePPE Yes Respirator Use Respirator with Organic Vapor Cartridge CheckVapor->Respirator Proceed Proceed with Handling BasePPE->Proceed FaceShield->CheckVapor Respirator->BasePPE

Sources

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